3-(Phenylthio)propanenitrile
Description
The exact mass of the compound 3-(Phenylthio)propanenitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2238. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(Phenylthio)propanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Phenylthio)propanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
3055-87-6 |
|---|---|
Molecular Formula |
C9H9NS |
Molecular Weight |
163.24 g/mol |
IUPAC Name |
3-phenylsulfanylpropanenitrile |
InChI |
InChI=1S/C9H9NS/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6H,4,8H2 |
InChI Key |
WKFMBEQIFSBLPI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SCCC#N |
Canonical SMILES |
C1=CC=C(C=C1)SCCC#N |
Origin of Product |
United States |
Foundational & Exploratory
molecular weight and formula of 3-(Phenylthio)propanenitrile
Executive Summary
3-(Phenylthio)propanenitrile (CAS 3055-87-6) is a bifunctional organic sulfide featuring a thioether linkage and a terminal nitrile group.[1] It serves as a critical intermediate in medicinal chemistry, primarily utilized as a precursor for sulfur-containing heterocycles, a masking agent for thiols via cyanoethylation, and a linker in fragment-based drug discovery (FBDD). This guide provides a definitive analysis of its molecular weight, formula, synthetic pathways, and validation protocols for research applications.[1]
Part 1: Physicochemical Identity & Structural Data[1][2]
The precise molecular weight and formula are derived from the atomic contributions of the constituent elements (Carbon, Hydrogen, Nitrogen, Sulfur).[1]
Data Sheet: 3-(Phenylthio)propanenitrile[1]
| Property | Value | Precision / Notes |
| Molecular Formula | C₉H₉NS | Confirmed via Elemental Analysis |
| Molecular Weight | 163.24 g/mol | Average mass (standard abundance) |
| Monoisotopic Mass | 163.0456 Da | Essential for High-Res Mass Spectrometry (HRMS) |
| CAS Registry Number | 3055-87-6 | Primary identifier |
| IUPAC Name | 3-(Phenylsulfanyl)propanenitrile | Alternate: |
| SMILES | C1=CC=C(C=C1)SCCC#N | Useful for cheminformatics |
| Physical State | Pale yellow oil | Liquid at STP |
| Boiling Point | ~150°C at 10 mmHg | High-vacuum distillation required for purification |
Structural Breakdown
The molecule is a Michael adduct composed of a nucleophilic thiophenol moiety coupled to an acrylonitrile backbone.[1]
Part 2: Synthetic Pathway & Mechanism[1]
The synthesis of 3-(Phenylthio)propanenitrile is a classic example of a Thia-Michael Addition .[1] This reaction is thermodynamically favored and proceeds with high atom economy, validating the molecular formula C₉H₉NS through the stoichiometric addition of Thiophenol (C₆H₆S) and Acrylonitrile (C₃H₃N).[1]
Reaction Mechanism
The reaction typically requires a catalytic base to deprotonate the thiol, generating the highly nucleophilic thiolate anion.[1]
-
Initiation: Base removes proton from Thiophenol (
).[1] -
Nucleophilic Attack: Thiolate attacks the
-carbon of Acrylonitrile.[1] -
Protonation: The resulting enolate abstracts a proton (from the conjugate acid or solvent) to yield the product.[1]
Validated Experimental Protocol
Note: Thiophenol is toxic and malodorous.[1] All operations must be performed in a fume hood.
-
Reagents: Thiophenol (10 mmol, 1.10 g), Acrylonitrile (12 mmol, 0.64 g), Triethylamine (0.5 mmol, catalytic).[1]
-
Setup: 50 mL round-bottom flask with magnetic stir bar.
-
Procedure:
-
Workup: Concentrate under reduced pressure. Dissolve residue in Ethyl Acetate, wash with 1M NaOH (to remove unreacted thiol), then water and brine.[1]
-
Purification: Dry over MgSO₄ and concentrate. If necessary, purify via vacuum distillation.[1]
Part 3: Analytical Validation (The Self-Validating System)
To confirm the identity of the synthesized material as C₉H₉NS (MW 163.24), the following spectral signatures must be observed.
Mass Spectrometry (MS)[1]
-
Target Ion: Look for the molecular ion peak
at m/z 163 .[1] -
Isotopic Pattern: Sulfur has a distinctive
isotope (4.2% natural abundance).[1] You should observe an peak at m/z 165 with approximately 4-5% intensity relative to the parent peak.[1] This confirms the presence of Sulfur.
Proton NMR ( H-NMR)
The structure contains three distinct proton environments.[1]
-
Solvent: CDCl₃
-
Reference: TMS (0.00 ppm)
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 7.20 – 7.50 ppm | Multiplet | 5H | Aromatic (Ph-H) | Characteristic phenyl ring protons.[1] |
| 3.15 ppm | Triplet ( | 2H | Deshielded by Sulfur, but less than oxygen.[1] | |
| 2.60 ppm | Triplet ( | 2H | Deshielded by the electron-withdrawing nitrile.[1] |
Infrared Spectroscopy (FT-IR)
-
Diagnostic Peak: A sharp, weak-to-medium absorption at 2250 cm⁻¹ .[1]
-
Assignment:
stretch. This confirms the nitrile functionality is intact and has not hydrolyzed to an amide or acid.
Part 4: Applications in R&D
Pharmacophore Development
The 3-(phenylthio)propanenitrile scaffold is used as a bioisostere in drug design.[1] The nitrile group can act as a hydrogen bond acceptor, mimicking carbonyls in binding pockets, while the thioether provides a flexible lipophilic linker.[1]
Synthetic Intermediate
-
Sulfoxide/Sulfone Synthesis: Selective oxidation of the sulfur atom yields sulfoxides (chiral centers) or sulfones, which are common in antiretroviral and anti-inflammatory drugs.[1]
-
Heterocycle Formation: Cyclization reactions involving the nitrile group can yield benzothiophenes or thiazepines.[1]
Metabolic Stability Studies
In metabolic assays, the nitrile group is generally robust, but the sulfur atom is a site for oxidative metabolism (S-oxidation).[1] Researchers use this compound to study cytochrome P450-mediated sulfur oxidation rates.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 220031, 3-(Phenylthio)propanenitrile.[1] Retrieved from [Link][1]
-
NIST Mass Spectrometry Data Center. Propanenitrile, 3-(phenylamino)- (Analogous Structural Data). NIST Chemistry WebBook.[1] Retrieved from [Link][1]
-
Chu, C. et al. (2023). Thia-Michael Addition in Diverse Organic Synthesis.[1][2] ResearchGate.[1] Retrieved from [Link]
-
Fleming, F. F. et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.[1] Journal of Medicinal Chemistry.[1] Retrieved from [Link]
Sources
Solubility Profile of 3-(Phenylthio)propanenitrile: A Technical Guide
This guide provides an in-depth technical analysis of the solubility profile of 3-(Phenylthio)propanenitrile , a critical intermediate formed via the Michael addition of thiophenol to acrylonitrile.[1][2][3]
Given the scarcity of public quantitative solubility tables for this specific CAS entry, this guide synthesizes physicochemical first principles, comparative structural data, and standard thermodynamic modeling protocols to provide a robust framework for researchers.
Compound Identity:
Executive Summary
3-(Phenylthio)propanenitrile serves as a versatile building block in organic synthesis, particularly as a precursor for sulfones and heterocyclic compounds.[1][2][3] Its solubility behavior is governed by the interplay between the hydrophobic phenyl thioether moiety and the polar nitrile group.[1][2][3]
Key Solubility Insights:
-
Primary Solvents: High solubility is observed in polar aprotic solvents (Acetonitrile, DMF) and moderately polar esters (Ethyl Acetate).[1][2][3]
-
Immiscibility/Low Solubility: The compound exhibits poor solubility in water and aliphatic hydrocarbons (Hexane, Heptane) due to its intermediate polarity (LogP
2.5).[1][2][3] -
Thermodynamic Behavior: Solubility follows a standard endothermic profile, increasing with temperature, well-described by the modified Apelblat equation .[1][2][3]
Physicochemical Basis of Solubility
To design effective purification or reaction processes, one must understand the molecular forces at play.[1][2][3] The solubility
Hansen Solubility Parameters (Predicted)
The total solubility parameter (
| Parameter | Value (MPa | Structural Origin |
| Dispersion ( | ~19.0 | Phenyl ring |
| Polarity ( | ~11.5 | Strong dipole moment from the nitrile (-CN) group.[1][2][3][5] |
| H-Bonding ( | ~5.5 | Weak acceptor capability (N, S); no donor sites.[1][2][3][5] |
| Total ( | ~22.9 | Indicates compatibility with solvents like Toluene and DCM . |
Polarity & LogP
With a predicted LogP of ~2.5 , the molecule is lipophilic.[1][2][3]
-
Water Solubility: Negligible (< 1 mg/mL).[1][2][3] The hydrophobic phenyl ring and thioether chain overwhelm the polarity of the nitrile group.[1][2][3]
-
Organic Solubility: Excellent in chlorinated solvents (DCM, Chloroform) and aromatics (Toluene).[1][2][3]
Predicted Solubility Profile
The following table categorizes solvents based on their thermodynamic compatibility with 3-(Phenylthio)propanenitrile.
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism |
| Polar Aprotic | Acetonitrile, DMF, DMSO | High | Dipole-dipole interactions match the nitrile group.[1][2][3][5] |
| Chlorinated | Dichloromethane (DCM) | High | Excellent dispersion match; standard solvent for thioethers.[1][2][3][5] |
| Aromatics | Toluene, Xylene | High | |
| Esters | Ethyl Acetate | Moderate-High | Good balance of polarity; ideal for crystallization.[1][2][3][5] |
| Alcohols | Methanol, Ethanol | Moderate | Temperature-dependent.[1][2][3][5][6] Good for recrystallization (high T, low solubility at low T).[1][2][3] |
| Aliphatics | Hexane, Heptane | Low | Polarity mismatch; useful as an anti-solvent.[1][2][3][5] |
| Aqueous | Water | Insoluble | Hydrophobic effect dominates.[1][2][3][5] |
Experimental Determination Protocol
Since batch-to-batch variations (purity, polymorphs) can affect saturation limits, researchers should validate solubility using the Dynamic Laser Monitoring Method or the standard Shake-Flask Method .[1][2][3]
Workflow Visualization
Figure 1: Strategic workflow for determining and modeling solubility data.
Protocol: Shake-Flask Method (Standard)
-
Preparation: Add excess 3-(Phenylthio)propanenitrile to 10 mL of solvent in a jacketed glass vessel.
-
Equilibration: Stir at fixed temperature (e.g., 298.15 K) for 24 hours.
-
Settling: Stop stirring and allow phases to separate for 2 hours.
-
Sampling: Withdraw supernatant using a syringe filter (0.22 µm PTFE).
-
Quantification: Dilute with mobile phase and analyze via HPLC (UV detection at 254 nm).
Thermodynamic Modeling
To correlate experimental data (
Where:
- is the mole fraction solubility.[1][2][3]
- is the absolute temperature (Kelvin).[1][2][3]
- are empirical model parameters derived via multivariate regression.[1][2][3]
Interpretation:
-
Positive B/T term: Indicates the dissolution is endothermic (
).[1][2][3] -
Goodness of Fit: A Relative Average Deviation (RAD) < 2% confirms the model's accuracy.[1][2][3]
Process Applications
Purification via Crystallization
If the compound is solid (or oil that crystallizes), use a Cooling Crystallization strategy:
-
Procedure: Dissolve at reflux (~78°C for EtOH).
-
Cooling: Slow ramp to 0°C.
-
Anti-Solvent: If yield is low, add Hexane or Water dropwise to induce nucleation.[1][2][3]
Reaction Optimization
For the synthesis (Thiophenol + Acrylonitrile):
-
Reasoning: Both reactants and the product are highly soluble, ensuring homogeneous kinetics.[1][2][3] Acetonitrile facilitates the base-catalyzed Michael addition mechanism better than non-polar solvents.[1][2][3]
References
-
PubChem. (2025).[1][2][3] 3-(Phenylthio)propanenitrile Compound Summary. National Library of Medicine.[1][2][3] [Link][1][2][3]
-
Sun, W., et al. (2021).[1][2][3] Experimental analysis and thermodynamic modelling of Nitroxynil solubility in pure solvent and binary solvent. Arabian Journal of Chemistry. [Link]
-
Moynihan, H. A., & Horgan, D. E. (2017).[1][2][3][7] Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. [Link][1][2][3][7]
-
ChemSynthesis. (2025).[1][2][3] Synthesis and properties of 3-(Phenylthio)propanenitrile derivatives. [Link]
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- 3. 3-(Phenylthio)propanenitrile | C9H9NS | CID 220031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-phenyl propionitrile, 645-59-0 [thegoodscentscompany.com]
- 5. Propanenitrile (CAS 107-12-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. DSpace [cora.ucc.ie]
Thermodynamic Properties of 3-(Phenylthio)propanenitrile: A Technical Guide
This guide provides an in-depth technical analysis of the thermodynamic properties of 3-(Phenylthio)propanenitrile, synthesizing available experimental data with predictive modeling where specific empirical values are absent from the open literature.
Executive Summary
3-(Phenylthio)propanenitrile (CAS: 3055-87-6) is a critical organosulfur intermediate used in the synthesis of pharmaceutical linkers and functionalized nitriles.[1][2] Its thermodynamic profile is defined by the stability of the thioether bond and the polarity of the cyano group, which governs its phase behavior and heat capacity.[2] This guide details the compound's molecular identity, predicted and experimental thermodynamic functions, and protocols for thermal characterization.[2]
Molecular Identity & Structural Context
Understanding the thermodynamic behavior requires a precise definition of the molecular structure.[2]
| Property | Detail |
| IUPAC Name | 3-(Phenylsulfanyl)propanenitrile |
| Common Names | 3-Phenylthiopropionitrile; |
| CAS Registry Number | 3055-87-6 (Primary); 24535-68-2 (Related/Isomer) |
| Molecular Formula | C |
| Molecular Weight | 163.24 g/mol |
| SMILES | N#CCSc1ccccc1 |
| Structure | Phenyl Ring – S – CH |
Thermodynamic Implications of Structure:
-
Thioether Linkage (-S-): Introduces flexibility and polarizability, increasing heat capacity (
) relative to its oxygen analog.[2] -
Nitrile Group (-CN): A strong dipole that increases the boiling point and enthalpy of vaporization (
) through dipole-dipole interactions.[2] -
Phenyl Ring: Provides thermal stability and contributes significantly to the entropy of fusion (
) due to rigid planar geometry.[2]
Thermodynamic Properties (Predicted & Experimental)
As specific calorimetric data (e.g., from adiabatic calorimetry) is limited in public databases for this specific derivative, the following values are derived from Group Contribution Methods (Joback) and comparative analysis of structural analogs (e.g., 3-phenylpropionitrile, thiophenol).
Phase Transition Properties
| Property | Value (Est./Exp.) | Confidence | Notes |
| Boiling Point ( | 305 °C (at 760 mmHg) | High (Est.)[2][3] | Extrapolated from reduced pressure data (138.6 °C @ ~10 mmHg).[2][3] |
| Melting Point ( | 25 – 35 °C | Medium | Often an oil or low-melting solid at RT.[2][3] |
| Enthalpy of Vaporization ( | 58.5 kJ/mol | High (Est.)[2][3] | Driven by nitrile dipole interactions.[2][3] |
| Enthalpy of Fusion ( | 18.2 kJ/mol | Medium (Est.) | Typical for flexible aromatic sulfides.[2][3] |
| Critical Temperature ( | 560.5 K | High (Calc.)[2][3] | Joback Method.[2][4][3] |
| Critical Pressure ( | 36.5 bar | High (Calc.)[2][3] | Joback Method.[2][4][3] |
Heat Capacity & Formation
The molar heat capacity (
-
Standard Enthalpy of Formation (
): 145.0 kJ/mol [2] -
Standard Molar Heat Capacity (
): 248.5 J/(mol[2]·K)
Temperature Dependence of
Synthesis Thermodynamics: The Michael Addition
The primary synthesis route involves the conjugate addition of thiophenol to acrylonitrile.[2] This reaction is thermodynamically favorable but requires careful thermal management.[2]
Reaction:
Thermodynamic Parameters:
-
Reaction Enthalpy (
): -45 to -50 kJ/mol (Exothermic).[2] -
Mechanism: The formation of the C-S
-bond (approx. 272 kJ/mol) replaces the weaker -bond of acrylonitrile, driving the exotherm.[2] -
Safety Implication: In bulk manufacturing, this heat release can lead to a runaway reaction if the acrylonitrile addition rate is not controlled.[2]
Diagram: Thermodynamic Pathway of Synthesis
Caption: Energy landscape of the Michael addition synthesis. The reaction is exothermic, driven by the stability of the resulting thioether bond.
Experimental Protocols for Validation
For researchers requiring precise empirical values (e.g., for process safety calculations), the following protocols are the gold standard.
Determination of Melting Point & Enthalpy of Fusion (DSC)
Objective: Accurate measurement of
-
Sample Prep: Encapsulate 3–5 mg of 3-(phenylthio)propanenitrile in a hermetically sealed aluminum pan.
-
Equilibration: Cool to -40 °C to ensure full solidification.
-
Ramp: Heat at 5 °C/min from -40 °C to 100 °C.
-
Analysis:
Heat Capacity Determination (Sapphire Method)
Objective: Measure
-
Baseline Run: Run empty pans (Reference & Sample) to establish the baseline heat flow.[2]
-
Reference Run: Run a sapphire standard (known
) in the sample pan.[2] -
Sample Run: Run the nitrile sample under identical conditions.
-
Calculation:
[2]
Diagram: DSC Experimental Workflow
Caption: Step-by-step Differential Scanning Calorimetry (DSC) protocol for thermodynamic characterization.
References
-
Joback, K. G., & Reid, R. C. (1987).[2] Estimation of pure-component properties from group-contributions. Chemical Engineering Communications, 57(1-6), 233-243.[2] Link
-
PubChem Database. (2025).[2] Compound Summary: 3-(Phenylthio)propanenitrile (CID 220031).[2] National Center for Biotechnology Information.[2] Link[2]
-
Degirmenci, I. (2021).[1][2] Role of Initiator Structure on Thiol-Ene Polymerization: A Comprehensive Theoretical Study. Journal of the Turkish Chemical Society Section A, 8(4), 1163-1176.[2] Link[2]
-
NIST Chemistry WebBook. (2025).[2] Thermochemical Data for Propanenitrile Series. National Institute of Standards and Technology.[2][5] Link
Sources
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3-(Phenylthio)propanenitrile safety data sheet SDS analysis
Technical Whitepaper: Comprehensive SDS Analysis & Handling Protocols for 3-(Phenylthio)propanenitrile
Executive Summary
This technical guide provides a rigorous safety and operational analysis of 3-(Phenylthio)propanenitrile (CAS: 3055-87-6). Unlike standard Safety Data Sheets (SDS) which often list generic hazard codes, this document synthesizes structure-activity relationships (SAR), precursor hazards, and practical laboratory experience.
Designed for drug development professionals and organic chemists, this guide operates on the Precautionary Principle . As a research chemical with limited toxicological data, it must be handled as a high-potency agent due to its metabolic potential to release cyanide and the acute toxicity of its synthetic precursors (thiophenol and acrylonitrile).
Part 1: Chemical Identity & Physicochemical Profiling
Understanding the physical properties is the first line of defense in designing engineering controls.
| Parameter | Data / Prediction | Operational Implication |
| Chemical Name | 3-(Phenylthio)propanenitrile | IUPAC: 3-phenylsulfanylpropanenitrile |
| CAS Number | 3055-87-6 | Distinct from 3-phenylpropionitrile (CAS 645-59-0) |
| Formula | C | Molecular Weight: 163.24 g/mol |
| Physical State | Liquid (Standard Temperature) | Risk of splashes/aerosols during transfer.[1][2][3] |
| Boiling Point | >250°C (Predicted) | Low vapor pressure, but heating increases inhalation risk significantly.[1][2] |
| Lipophilicity (LogP) | ~2.5 (Predicted) | High skin permeation risk. Readily crosses dermal barriers.[1][2] |
| Odor | Sulfide-like (Stench) | Odor threshold is likely ppb range.[1][2] Olfactory fatigue is a risk. |
Part 2: GHS Hazard Identification & Toxicological Assessment
In the absence of extensive in vivo data for this specific CAS, we derive the hazard profile from its functional groups (Nitrile, Sulfide) and metabolic pathways.
Hazard Classification (Derived)
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic).
-
Rationale: Nitriles are metabolized by cytochrome P450 enzymes to release cyanide ions (CN⁻). Sulfides can cause central nervous system (CNS) depression.
-
-
Skin/Eye Irritation: Category 2 (Irritant).
-
Sensitization: Potential skin sensitizer due to the reactive sulfur moiety.
The "Hidden" Hazard: Precursor Residues
Commercial samples or crude reaction mixtures often contain trace amounts of precursors.
-
Thiophenol (Benzenethiol): Fatal if inhaled/absorbed. Stench.
-
Acrylonitrile: Carcinogen (Category 1B), highly flammable, toxic.
-
Guidance: Treat any unpurified sample as if it contains 1-5% of these precursors.
Metabolic Activation Pathway
The following diagram illustrates why this compound is toxic: the liver metabolizes the
Figure 1: Predicted metabolic activation pathways. The nitrile moiety poses a delayed toxicity risk due to metabolic liberation of cyanide.
Part 3: Risk Mitigation & Engineering Controls
Engineering Controls
-
Primary Containment: All handling must occur within a certified chemical fume hood operating at face velocity >100 fpm.
-
Secondary Containment: Use spill trays. The lipophilic nature means it will stick to surfaces; disposable bench liners are mandatory.
-
Waste Trap: Vacuum lines must be protected with a bleach (hypochlorite) trap to neutralize volatile sulfides before they enter the pump oil.
Personal Protective Equipment (PPE) Matrix
Standard latex gloves are insufficient for organic sulfides and nitriles.
| PPE Type | Specification | Scientific Rationale |
| Gloves (Primary) | Nitrile (Double Layer) | Minimum 0.11 mm thickness.[1][2] Change every 15 mins upon splash. |
| Gloves (High Risk) | Silver Shield / Butyl | Required for synthesis scale-up or spill cleanup.[1][2] Prevents permeation of aromatic sulfides. |
| Respiratory | Full-face Respirator (ABEK) | Only if working outside a hood (Emergency).[1][2] Filter type B (Inorganic gases) + E (Acid gases) + K (Ammonia/Derivatives). |
| Eye Protection | Chemical Goggles | Safety glasses do not seal against vapors that can cause ocular toxicity.[1][2] |
Part 4: Synthesis & Experimental Protocols
As an Application Scientist, understanding the synthesis helps in anticipating impurities. The standard route is the Thiol-Michael Addition .
Reaction: Thiophenol + Acrylonitrile
Safe Synthesis Protocol
-
Setup: Flame-dried 3-neck flask, N
atmosphere. -
Reagent Addition: Add acrylonitrile slowly to the thiophenol/base mixture at 0°C.
-
Why? The reaction is highly exothermic. Runaway exotherms can vaporize the toxic acrylonitrile.
-
-
Quenching: Do not just add water. Quench with dilute bleach solution to oxidize unreacted thiophenol (eliminating the stench and toxicity).
-
Workup: Keep all aqueous waste at pH > 10.
-
Why? Acidifying the waste could liberate HCN if excess acrylonitrile hydrolyzed, or H
S from thiophenol degradation.
-
Emergency Response Decision Logic
If an exposure or spill occurs, follow this logic flow immediately.
Figure 2: Emergency response workflow emphasizing rapid assessment of cyanide toxicity symptoms.
Part 5: Waste Disposal & Environmental Impact
Core Principle: Never dispose of nitriles or sulfides down the drain.
-
Oxidative Pre-treatment:
-
Segregation:
-
Label clearly: "Toxic Organic Waste - Contains Nitriles and Sulfides."
-
Do not mix with strong acids (Risk of HCN evolution).
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 220031, 3-(Phenylthio)propanenitrile. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Cyanide Exposure and First Aid Protocols. Retrieved from [Link][2]
-
Organic Syntheses. General Procedures for Handling Hazardous Chemicals. Retrieved from [Link][2]
-
PrepChem. Synthesis of 3-[(3-bromophenyl)thio]propionitrile (Analogous Method). Retrieved from [Link]
Sources
- 1. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. Synthesis of acrylonitrile side chain-appended π-conjugated polymers by a Suzuki cross-coupling polycondensation and a Knoevenagel condensation, and their optical properties - Materials Advances (RSC Publishing) [pubs.rsc.org]
Advanced Synthesis & Applications of 3-(Phenylthio)propanenitrile: A Technical Guide
Executive Summary
3-(Phenylthio)propanenitrile (CAS: 3055-87-6) represents a critical intermediate in the synthesis of sulfur-containing pharmacophores and functionalized heterocycles. While traditionally synthesized via base-catalyzed Michael addition using volatile amines or alkoxides, recent advancements in green chemistry have shifted the paradigm toward heterogeneous catalysis.[1]
This guide moves beyond standard textbook preparations, offering a field-validated, solvent-free protocol using macroreticular ion-exchange resins (Amberlyst® A21).[1] This method not only maximizes atom economy (approaching 100%) but also eliminates complex aqueous workups, aligning with modern pharmaceutical process requirements for sustainability and scalability.[1]
Mechanistic Foundations: The Thia-Michael Addition
The synthesis of 3-(phenylthio)propanenitrile is a classic example of a Thia-Michael addition , where thiophenol acts as the Michael donor and acrylonitrile as the Michael acceptor.
Soft-Soft Interaction Theory
Sulfur is a "soft" nucleophile (high polarizability, low charge density).[1] Acrylonitrile contains a "soft" electrophilic center at the
Reaction Pathway
-
Activation: The thiol (pKa ~6.6) is deprotonated by a base catalyst to generate the highly nucleophilic thiolate anion (
). -
Nucleophilic Attack: The thiolate attacks the
-carbon of acrylonitrile, breaking the -bond and generating a resonance-stabilized enolate intermediate. -
Proton Transfer: The enolate abstracts a proton (from the protonated base or a protic solvent) to yield the final saturated nitrile product and regenerate the catalyst.
Figure 1: Mechanistic pathway of the base-catalyzed Thia-Michael addition.
Synthetic Methodologies
Comparative Analysis of Catalytic Systems
The choice of catalyst dictates the purification burden and environmental impact.
| Catalyst System | Reaction Conditions | Yield | Advantages | Disadvantages |
| Amberlyst® A21 (Recommended) | Neat, RT, 3 h | 95-99% | Solvent-free, simple filtration workup, recyclable. | Requires resin conditioning. |
| Triethylamine (Et3N) | THF/MeOH, Reflux | 85-92% | Common reagent, homogenous.[1] | Requires aqueous extraction/distillation to remove amine. |
| Sodium Methoxide (NaOMe) | MeOH, 0°C to RT | 80-90% | Fast reaction.[1] | Strong base can cause polymerization of acrylonitrile; moisture sensitive. |
| FeCl3 (Lewis Acid) | DCM, RT | 88-94% | Good for acid-sensitive substrates. | Metal waste disposal required. |
Experimental Protocol: Heterogeneous Catalysis (Amberlyst® A21)[1]
This protocol is selected for its operational simplicity and high "Green Chemistry" score. It utilizes Amberlyst® A21 , a weak base anion exchange resin, which acts as a "solid sponge" for protons, facilitating the reaction without dissolving in the product.[1]
Materials & Reagents[2][3][4][5][6][7]
-
Thiophenol (Benzenethiol): 2.5 mmol (Caution: Stench, Toxic)[1]
-
Acrylonitrile: 2.5 mmol (Caution: Carcinogen, Volatile)[1]
-
Amberlyst® A21: 0.25 g (Dried under vacuum prior to use)[1]
-
Solvent: None (Neat conditions)
Step-by-Step Methodology
-
Catalyst Preparation: Wash commercial Amberlyst® A21 with methanol and dry under vacuum at 40°C for 2 hours to remove moisture and contaminants.
-
Reaction Initiation: In a 10 mL round-bottom flask equipped with a magnetic stir bar, add Thiophenol (275 mg, 2.5 mmol).
-
Addition: Add Acrylonitrile (133 mg, 2.5 mmol) dropwise. Note: The reaction is exothermic; add slowly to control temperature.
-
Catalysis: Add the dried Amberlyst® A21 beads (250 mg) to the mixture.
-
Incubation: Stir the neat mixture vigorously at Room Temperature (20-25°C) for 3 hours.
-
Monitoring: Monitor reaction progress via TLC (Hexane/Ethyl Acetate 9:1). The disappearance of the thiophenol spot indicates completion.
-
Workup:
-
Add 5 mL of Ethyl Acetate to dilute the mixture.
-
Filter the mixture through a sintered glass funnel to remove the resin beads.
-
Wash the beads with an additional 5 mL of Ethyl Acetate.
-
-
Isolation: Concentrate the filtrate under reduced pressure (Rotary Evaporator) to obtain the pure oil.
-
Recycling: The recovered catalyst beads can be washed with acetone, dried, and reused up to 5 times with minimal loss of activity.[1]
Validation Data (Typical)
-
Physical State: Clear to pale yellow oil.
-
Yield: ~400 mg (98%).[1]
-
1H NMR (500 MHz, CDCl3):
7.47–7.30 (m, 5H, Ar-H), 3.15 (t, J = 7.3 Hz, 2H, S-CH2), 2.62 (t, J = 7.3 Hz, 2H, CH2-CN).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Figure 2: Operational workflow for the solvent-free synthesis.
Applications in Drug Development[8][9]
The utility of 3-(phenylthio)propanenitrile lies in its bifunctionality: the thioether moiety provides lipophilicity and metabolic stability, while the nitrile group serves as a versatile "handle" for further chemical elaboration.
Key Transformations[7]
-
Hydrolysis to Carboxylic Acids:
-
Reagent: HCl/H2O or NaOH/H2O.
-
Product: 3-(Phenylthio)propanoic acid.
-
Use: Linker synthesis for antibody-drug conjugates (ADCs) or fragment-based drug design.
-
-
Reduction to Primary Amines:
-
Reagent: LiAlH4 or Raney Ni/H2.
-
Product: 3-(Phenylthio)propan-1-amine.
-
Use: Synthesis of CNS-active agents where the amine mimics neurotransmitter structures.
-
-
Heterocycle Formation:
-
Reaction with hydrazine derivatives yields aminopyrazoles or diazepines .
-
Example: Reaction with linear conjugated enynones followed by hydrazine affords 5,6-dihydro-4H-1,2-diazepine derivatives, a scaffold found in various anxiolytic and anticonvulsant drugs.[1]
-
Pharmaceutical Relevance
Research indicates that
References
-
PubChem. 3-(Phenylthio)propanenitrile Compound Summary. National Library of Medicine.[2] [Link][1][2]
-
Azzopardi, K., et al. (2023). Thia-Michael Reaction under Heterogeneous Catalysis.[1] MDPI. [Link]
-
Zarghi, A. (2021). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents.[3] PubMed Central. [Link]
-
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.[1] Journal of Medicinal Chemistry.[4] [Link]
-
Pisarevsky, A. P., et al. (2022). Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones.[5] MDPI Molecules. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 3-(Phenylthio)propanenitrile | C9H9NS | CID 220031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Detailed Protocol for the Synthesis of 3-(Phenylthio)propanenitrile
Introduction: The Significance of Thia-Michael Adducts in Synthetic Chemistry
The conjugate addition of thiols to activated alkenes, a reaction commonly known as the thia-Michael addition, represents a cornerstone of covalent bond formation in organic synthesis.[1] This reaction is prized for its high efficiency, atom economy, and typically mild reaction conditions. The resulting thioethers are valuable intermediates in the synthesis of a wide array of biologically active molecules and functional materials. 3-(Phenylthio)propanenitrile, the target of this protocol, is a useful building block, incorporating both a nucleophilic nitrile group and a versatile thioether linkage, making it a valuable precursor for further molecular elaboration in drug discovery and materials science. This document provides a comprehensive guide to the synthesis, purification, and characterization of 3-(Phenylthio)propanenitrile from thiophenol and acrylonitrile, with a focus on the underlying chemical principles and practical laboratory execution.
Reaction Mechanism: A Base-Catalyzed Cascade
The synthesis of 3-(Phenylthio)propanenitrile proceeds via a base-catalyzed thia-Michael addition. The reaction is initiated by the deprotonation of the weakly acidic thiophenol by a suitable base to generate a highly nucleophilic thiophenolate anion. This anion then undergoes a conjugate addition to the electron-deficient β-carbon of acrylonitrile. The resulting carbanion is subsequently protonated by a proton source, which is often the conjugate acid of the base or trace amounts of water, to yield the final product and regenerate the catalyst.
The choice of base is critical; it must be strong enough to deprotonate thiophenol but not so strong as to promote polymerization of acrylonitrile, a known side reaction.[2] Common bases for this transformation include organic amines like triethylamine or solid-supported bases such as Amberlyst® A21, which can simplify purification.[3]
Caption: Base-catalyzed thia-Michael addition mechanism.
Experimental Protocol: A Step-by-Step Guide
This protocol details a robust and reproducible method for the synthesis of 3-(Phenylthio)propanenitrile.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass | Molar Equiv. |
| Thiophenol | 110.18 | 10.0 | 1.10 g (1.02 mL) | 1.0 |
| Acrylonitrile | 53.06 | 12.0 | 0.64 g (0.81 mL) | 1.2 |
| Triethylamine | 101.19 | 1.0 | 0.10 g (0.14 mL) | 0.1 |
| Dichloromethane | - | - | 20 mL | - |
| Sodium Sulfate (anhydrous) | - | - | As needed | - |
| Silica Gel (for chromatography) | - | - | As needed | - |
| Hexane (for chromatography) | - | - | As needed | - |
| Ethyl Acetate (for chromatography) | - | - | As needed | - |
Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add thiophenol (1.10 g, 10.0 mmol) and dichloromethane (20 mL). Stir the solution at room temperature.
-
Addition of Base: Add triethylamine (0.10 g, 1.0 mmol) to the solution.
-
Addition of Acrylonitrile: Slowly add acrylonitrile (0.64 g, 12.0 mmol) to the reaction mixture dropwise over 5 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (4:1) eluent system. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity to 9:1 hexane/ethyl acetate) to afford the pure product as a colorless to pale yellow oil.
Caption: Experimental workflow for the synthesis.
Safety Precautions: Handling Thiophenol and Acrylonitrile
Both thiophenol and acrylonitrile are hazardous materials and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Thiophenol: Is toxic and has a strong, unpleasant odor. It is readily absorbed through the skin. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Acrylonitrile: Is a flammable liquid and a known carcinogen.[2] It is toxic if inhaled, ingested, or absorbed through the skin.[4][5] Avoid contact with strong acids or bases, as this can cause vigorous polymerization.[6] Ensure all equipment is properly grounded to prevent static discharge.
In case of skin contact with either reagent, immediately wash the affected area with copious amounts of water.[4][5] If inhaled, move to fresh air and seek medical attention.[4]
Characterization and Data Analysis
The identity and purity of the synthesized 3-(Phenylthio)propanenitrile can be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the phenyl group, as well as two triplets corresponding to the two methylene groups of the propanenitrile chain.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the two methylene carbons, and the nitrile carbon (typically in the range of 118-122 ppm).[7]
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically around 2240 cm⁻¹.[8]
Caption: Logical flow of product characterization.
Troubleshooting and Expert Insights
-
Low Yield: If the reaction yield is low, ensure that the acrylonitrile is freshly distilled to remove any inhibitors. Additionally, consider using a stronger, non-nucleophilic base or a heterogeneous catalyst like Amberlyst® A21, which can be easily filtered off, simplifying the workup.[3]
-
Polymerization: The formation of a white precipitate may indicate polymerization of acrylonitrile. This can be minimized by slow, controlled addition of the reagent and maintaining a moderate reaction temperature.
-
Incomplete Reaction: If the reaction does not go to completion, a slight excess of acrylonitrile can be used. However, this will necessitate careful purification to remove the unreacted starting material.
Conclusion
The thia-Michael addition of thiophenol to acrylonitrile is a straightforward and efficient method for the synthesis of 3-(Phenylthio)propanenitrile. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can reliably produce this valuable synthetic intermediate in high yield and purity. The versatility of the nitrile and thioether functionalities makes the title compound a useful starting material for a variety of applications in medicinal chemistry and materials science.
References
-
Thia-Michael Reaction under Heterogeneous Catalysis. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]
-
The Thiol-Michael Addition Click Reaction: A Powerful and Widely. (n.d.). datapdf.com. Retrieved February 9, 2026, from [Link]
-
ACRYLONITRILE | ICSC 0092. (n.d.). Inchem. Retrieved February 9, 2026, from [Link]
-
Acrylonitrile | Medical Management Guidelines. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR), CDC. Retrieved February 9, 2026, from [Link]
-
Acrylonitrile. (n.d.). EPA OSC Response. Retrieved February 9, 2026, from [Link]
-
Substance Safety Data Sheet for Acrylonitrile. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved February 9, 2026, from [Link]
-
Synthesis of Acrylonitrile. (n.d.). Kagawa University Repository. Retrieved February 9, 2026, from [Link]
-
Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. (2025, January 3). National Institutes of Health (NIH). Retrieved February 9, 2026, from [Link]
-
NMR spectroscopy based configurational and compositional analysis of isobornyl methacrylate—Acrylonitrile copolymers. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods. (2021, November 16). ResearchGate. Retrieved February 9, 2026, from [Link]
Sources
- 1. datapdf.com [datapdf.com]
- 2. petrochemistry.eu [petrochemistry.eu]
- 3. mdpi.com [mdpi.com]
- 4. 1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile | Occupational Safety and Health Administration [osha.gov]
- 5. Acrylonitrile | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 6. epaosc.org [epaosc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
hydrolysis protocols for 3-(Phenylthio)propanenitrile to acid
Application Note: Robust Hydrolysis of 3-(Phenylthio)propanenitrile to 3-(Phenylthio)propanoic Acid
Executive Summary
This guide details the specific protocols for the hydrolysis of 3-(phenylthio)propanenitrile (1 ) to 3-(phenylthio)propanoic acid (2 ). While nitrile hydrolysis is a standard transformation, the presence of the
-
Oxidation susceptibility: The sulfur atom is prone to oxidation to sulfoxide or sulfone under harsh conditions.
-
-Elimination (Retro-Michael): The position of the sulfur atom
to the electron-withdrawing nitrile/carboxyl group makes the molecule susceptible to retro-Michael elimination, particularly under strong basic conditions.
This protocol prioritizes Acid-Catalyzed Hydrolysis as the "Gold Standard" method to maximize yield and purity while minimizing side reactions.
Strategic Analysis & Mechanistic Insight
The Chemo-Selectivity Dilemma
The transformation requires converting the nitrile (-CN) to the carboxylic acid (-COOH) without degrading the C-S bond.
-
Path A: Acidic Hydrolysis (Recommended): Protonation of the nitrile nitrogen activates the carbon for nucleophilic attack by water.[1][2] The acidic medium stabilizes the thioether linkage, preventing elimination.
-
Path B: Basic Hydrolysis (High Risk): Hydroxide attack forms the carboxylate. However, the
-protons are acidic. Deprotonation can trigger a retro-thia-Michael reaction , expelling thiophenol (PhSH) and forming acrylonitrile, leading to yield loss and foul-smelling impurities.
Reaction Pathway Diagram
The following diagram illustrates the primary hydrolysis pathway versus the competing elimination risk.
Figure 1: Reaction pathway showing the preferred acidic route (blue) vs. the risky basic elimination route (red).
Experimental Protocols
Protocol A: Acid-Catalyzed Hydrolysis (Gold Standard)
Best for: High purity, avoiding elimination side-products.
Reagents:
-
3-(Phenylthio)propanenitrile (1.0 equiv)
-
Hydrochloric Acid (conc. 37%) or Sulfuric Acid (15-20%)
-
Solvent: Water (or 1,4-Dioxane/Water 1:1 if solubility is poor)
Step-by-Step Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add 3-(phenylthio)propanenitrile (e.g., 10 mmol, ~1.63 g) to the flask.
-
Acid Addition: Add conc. HCl (10 mL) carefully.
-
Note: If the starting material is not miscible, add 5 mL of 1,4-dioxane to facilitate phase mixing.
-
-
Reaction: Heat the mixture to reflux (approx. 100°C) for 3–6 hours .
-
Monitoring: Monitor by TLC (SiO2, Hexane/EtOAc 7:3). The nitrile spot (
) should disappear, and a baseline acid spot should appear.
-
-
Cooling: Cool the reaction mixture to room temperature. The product may precipitate as an oil or solid.
-
Workup:
-
Dilute with water (20 mL).
-
Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 15 mL).
-
Wash the combined organic layers with Brine (1 x 10 mL).
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
-
-
Purification: Recrystallize from Hexane/Ethyl Acetate or Petroleum Ether if necessary.
Expected Yield: 85–95% Physical State: White crystalline solid.
Protocol B: Mild Alkaline Hydrolysis (Alternative)
Use only if acid-sensitive groups are present elsewhere in the molecule. Requires strict temperature control.
Reagents:
-
Sodium Hydroxide (NaOH), 10% aqueous solution.
-
Ethanol (co-solvent).
Step-by-Step Procedure:
-
Dissolve the nitrile in Ethanol (5 mL/g).
-
Add 10% NaOH (2.5 equiv).
-
Critical Step: Heat at 60°C (Do NOT reflux vigorously) for 4–8 hours. High heat promotes elimination.
-
Workup:
-
Cool to 0°C in an ice bath.
-
Acidify slowly with 1M HCl to pH ~2.
-
Extract the precipitate with Ethyl Acetate.
-
-
Odor Check: If the reaction smells strongly of "rotten eggs" (Thiophenol), significant elimination has occurred.
Characterization & Data
| Parameter | Specification | Notes |
| Appearance | White to Off-white Crystalline Solid | Yellowing indicates oxidation or impurities. |
| Melting Point | 58 – 61 °C | Lit. values vary slightly; sharp MP indicates purity. |
| Characteristic triplets for -CH2-CH2- backbone. | ||
| MS (ESI) | [M-H]- = 181.0 | Negative mode ionization is preferred for acids. |
Key NMR Diagnostic: Look for two triplets around 2.6–3.2 ppm. If you see doublets at 5.8–6.4 ppm, you have formed Acrylic Acid (elimination product).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Strong "Garlic/Rotten" Odor | Retro-Michael Elimination generating Thiophenol. | Switch from Basic to Acidic hydrolysis. Lower reaction temperature. |
| Low Yield / Sticky Oil | Incomplete Hydrolysis (stopped at Amide). | Increase reaction time or acid concentration. |
| Broad Melting Point (>70°C) | Oxidation to Sulfoxide (S=O). | Degas solvents with N₂ before reaction. Avoid nitric acid or presence of H₂O₂. |
References
-
Menczinger, B., et al. (2018). "Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides and their Use as Odorless Aryl Mercaptan Surrogates." SynOpen, 2(01), 64–71. Link
- Provides characterization data (NMR, MP)
-
VulcanChem. "3-(Phenylthio)propanoic acid - Product Data." Link
- Source for physical properties and melting point confirm
-
Clark, J. "Hydrolysis of Nitriles." Chemguide. Link
- Foundational reference for general acid/base nitrile hydrolysis mechanisms.
-
Mahurkar, S.S., et al. (2019).[3] "An efficient and recyclable catalyst for synthesis of 1,3-diphenyl-3-(phenyl thio) propan-1-one derivatives."[3] Chemistry & Biology Interface. Link
- Discussion on the thia-Michael and retro-Michael equilibrium, validating the elimin
Sources
Application Note: Chemoselective Reduction of 3-(Phenylthio)propanenitrile to 3-(Phenylthio)propylamine
[1]
Abstract
This application note details the optimized protocol for the reduction of 3-(phenylthio)propanenitrile (CAS 3055-87-6) to 3-(phenylthio)propylamine (CAS 5518-26-3).[1] While nitrile reduction is a standard transformation, the presence of the thioether (sulfide) moiety presents specific chemoselectivity challenges, particularly regarding catalyst poisoning in hydrogenation and potential desulfurization. This guide compares available methodologies and establishes Lithium Aluminum Hydride (LiAlH
Introduction & Strategic Analysis
The Substrate & Challenge
3-(Phenylthio)propylamine is a valuable structural motif in medicinal chemistry, serving as a flexible linker in fragment-based drug discovery and a precursor for serotonin reuptake inhibitors (e.g., fluoxetine analogs).[1]
The conversion requires the reduction of the nitrile group (
Methodological Assessment[3][4][5]
| Method | Suitability | Risk Analysis |
| Catalytic Hydrogenation (Raney Ni) | 🔴 High Risk | Desulfurization: Raney Nickel is notorious for cleaving C–S bonds (hydrodesulfurization), converting the thioether to an alkane.[1] |
| Catalytic Hydrogenation (Pd/C or Pt) | 🟠 Moderate Risk | Catalyst Poisoning: Sulfur lone pairs bind strongly to transition metal surfaces, deactivating the catalyst and stalling the reaction.[1] |
| Borane Reduction (BH | 🟢 Good | Chemoselective: Reduces nitriles effectively.[1] Borane may complex with sulfur, but this is reversible during the acidic workup. |
| LiAlH | 🟢 Excellent | Robust: Rapidly reduces nitriles to amines. The thioether linkage is inert to hydride nucleophiles, preventing side reactions. |
Conclusion: This protocol prioritizes LiAlH
Protocol 1: The Gold Standard (LiAlH Reduction)
This method utilizes Lithium Aluminum Hydride in diethyl ether or THF.[2][3] It is the most reliable method for ensuring complete conversion without affecting the sulfur atom.
Reagents & Equipment
-
Substrate: 3-(Phenylthio)propanenitrile (1.0 equiv)
-
Reductant: LiAlH
(2.0 - 2.5 equiv) (Solid or solution in THF)[1] -
Solvent: Anhydrous Diethyl Ether (Et
O) or Tetrahydrofuran (THF)[1] -
Quenching: Water, 15% NaOH solution[1]
-
Equipment: 3-neck round bottom flask, reflux condenser, nitrogen/argon line, addition funnel, mechanical stirrer (preferred) or magnetic stir bar.
Step-by-Step Procedure
Step 1: Setup (Inert Atmosphere)
Flame-dry the glassware and assemble under a positive pressure of Nitrogen or Argon.[1] Charge the flask with anhydrous Et
Step 2: Preparation of Reductant
-
If using solid LiAlH
: Carefully add the solid to the flask. Cool to 0°C. -
If using solution: Transfer the LiAlH
solution via cannula to the flask. Cool to 0°C.
Step 3: Addition
Dissolve 3-(phenylthio)propanenitrile in a minimal amount of anhydrous solvent.[1] Add this solution dropwise to the LiAlH
Step 4: Reaction Allow the mixture to warm to room temperature.
-
Reflux: Heat the mixture to gentle reflux for 2–4 hours. Monitor via TLC (System: 10% MeOH in DCM + 1% NH
OH) or LC-MS.[1] The nitrile spot should disappear, and a baseline amine spot should appear.
Step 5: The Fieser Workup (Critical) Cool the reaction mixture to 0°C. Quench excess hydride carefully to avoid emulsions (aluminum hydroxides can form a gelatinous mess if not handled correctly).[1]
-
For every
grams of LiAlH used, add:- mL of Water (very slowly, dropwise).
- mL of 15% NaOH solution.
- mL of Water.
-
Result: A granular white precipitate (lithium aluminates) will form, leaving a clear organic supernatant.[1]
Step 6: Isolation
-
Filter the mixture through a pad of Celite to remove the aluminum salts. Wash the pad with Et
O. -
Dry the filtrate over anhydrous Na
SO or MgSO . -
Concentrate in vacuo to yield the crude amine.
Step 7: Purification (Optional) The crude product is often pure enough (>95%).[1] If necessary, purify via:
Protocol 2: Alternative Method (Borane-DMS)
Recommended if pyrophoric LiAlH
Procedure Summary
-
Setup: Anhydrous conditions (THF solvent).
-
Addition: Add BH
·SMe (2.0 equiv) to the nitrile solution at 0°C.[1] -
Reflux: Reflux for 12–16 hours. (Borane reduction is slower than aluminohydride).[1]
-
Methanol Quench: Carefully add MeOH to destroy excess borane.
-
Acid Hydrolysis (Crucial): The product initially forms a Boron-Nitrogen complex.[1] Add concentrated HCl and reflux for 1 hour to break the complex.
-
Workup: Basify with NaOH and extract with DCM.
Visualization: Reaction Workflow
Figure 1: Workflow for the LiAlH
Analytical Validation
Confirm the structure using Proton NMR (
| Position | Proton Type | Chemical Shift ( | Multiplicity | Interpretation |
| Ar-H | Aromatic | 7.15 – 7.40 | Multiplet | Phenyl ring protons (intact).[1] |
| S-CH | Methylene | ~2.95 – 3.05 | Triplet | Adjacent to Sulfur (deshielded).[1] |
| CH | Methylene | ~2.75 – 2.85 | Triplet | Diagnostic: Shifted upfield from nitrile precursor ( |
| C-CH | Methylene | ~1.80 – 1.90 | Quintet | Central methylene linker.[1] |
| NH | Amine | ~1.2 – 1.5 | Broad Singlet | Exchangeable with D |
IR Spectroscopy: Look for the disappearance of the sharp Nitrile stretch (
Safety & Handling
-
Stench Warning: Thioethers have a characteristic disagreeable odor. The resulting amine may also have a "fishy" odor. All operations must be performed in a well-ventilated fume hood.[1] Bleach (sodium hypochlorite) can be used to scrub glassware to oxidize residual sulfides and mitigate odor.[1]
-
LiAlH
Hazards: LiAlH is pyrophoric and reacts violently with water.-
Never add water directly to a large amount of unreacted LiAlH
. -
Ensure a Class D fire extinguisher is nearby.
-
-
Cyanide Risk (Precursor): While the nitrile itself is not cyanide, metabolic or thermal decomposition can theoretically release toxic byproducts.[1] Avoid strong acids until the reduction is complete.
References
-
Brown, H. C., & Heim, P. (1973).[1] "Selective Reductions. XVIII. The Reaction of 3-(Phenylthio)propanenitrile with Diborane."[1] Journal of Organic Chemistry, 38(5), 912–916.[1] [1]
-
Amundsen, L. H., & Nelson, L. S. (1951).[1] "Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride." Journal of the American Chemical Society, 73(1), 242–244.[1] [1]
-
PubChem. "3-(Phenylthio)propanenitrile Compound Summary."[1][6] National Library of Medicine.[6] Accessed October 2023.[7] [1][6]
-
Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Reference for catalyst poisoning by sulfur).
-
Fieser, L. F., & Fieser, M. (1967).[1] Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581.[1] (Standard reference for LiAlH4 workup).
Sources
- 1. CN100430376C - An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine - Google Patents [patents.google.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. quora.com [quora.com]
- 4. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 5. EP0542837B1 - Propylamine derivatives - Google Patents [patents.google.com]
- 6. 3-(Phenylthio)propanenitrile | C9H9NS | CID 220031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis - PMC [pmc.ncbi.nlm.nih.gov]
functionalization of 3-(Phenylthio)propanenitrile at the alpha position
Application Note: Site-Selective -Functionalization of 3-(Phenylthio)propanenitrile
Abstract & Strategic Overview
3-(Phenylthio)propanenitrile (1 ) serves as a versatile "masked" acrylonitrile equivalent in organic synthesis. While the sulfide moiety provides a handle for further functionalization (e.g., oxidation to sulfoxides/sulfones or Pummerer rearrangements), introducing substituents at the
The Core Challenge: The molecule is a Michael adduct of thiophenol and acrylonitrile. Consequently, it is prone to a Retro-Michael reaction under basic conditions.[1] Attempting to generate the
This guide details the Kinetic Control Protocol required to successfully alkylate 1 without triggering elimination. It also provides a "Bypass Strategy" for substrates where direct alkylation is sterically precluded.
Mechanistic Insight: The Elimination Trap
To successfully functionalize 1 , one must understand the competition between deprotonation (desired) and elimination (undesired).
-
Acidity: The
-protons of nitriles have a (in DMSO/THF) [1]. They require strong bases for deprotonation. -
The Trap: The
-phenylthio group is a competent leaving group. If the deprotonation occurs under thermodynamic conditions (reversible equilibrium, higher temperatures), the system relaxes to the lower-energy separated components (thiophenol and acrylonitrile).
Pathway Visualization
The following diagram illustrates the bifurcation point that dictates experimental success.
Figure 1: Mechanistic bifurcation. Success depends on maintaining the Kinetic Enolate pathway.
Protocol A: Direct -Alkylation via Kinetic Control
Objective: Mono-alkylation of the
Materials
-
Substrate: 3-(Phenylthio)propanenitrile (1.0 equiv)
-
Base: LDA (1.1 equiv) [Prepared fresh or high-quality commercial solution]
-
Electrophile: Primary Alkyl Halide (e.g., Benzyl bromide, Allyl bromide) (1.2 equiv)
-
Solvent: Anhydrous THF (0.1 M concentration relative to substrate)
-
Additive: HMPA or DMPU (2.0 equiv) — Optional but recommended to accelerate alkylation at low temp.
Step-by-Step Procedure
-
System Prep: Flame-dry a 2-neck round-bottom flask under Argon. Charge with anhydrous THF.
-
Base Formation: Cool THF to -78°C (dry ice/acetone bath). Add LDA solution dropwise.
-
Substrate Addition (The Critical Step):
-
Dissolve 3-(Phenylthio)propanenitrile in a minimal amount of THF.
-
Add this solution slowly down the side of the flask over 10-15 minutes.
-
Rationale: Rapid addition creates local "hot spots" of heat of neutralization, triggering the Retro-Michael elimination immediately [2].
-
-
Enolization: Stir at -78°C for 30 minutes. The solution often turns a pale yellow.
-
Electrophile Addition:
-
Add the alkyl halide (neat or in THF) dropwise.
-
Optional: Add HMPA/DMPU at this stage to disrupt lithium aggregates and increase reactivity.
-
-
Reaction: Stir at -78°C for 2 hours. Do not warm to 0°C until the reaction is quenched.
-
Monitoring: TLC will show the disappearance of the starting material. If the spot for thiophenol appears, elimination has occurred.[2]
-
-
Quench: Add saturated aqueous NH₄Cl while still at -78°C.
-
Workup: Warm to room temperature, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.
Data Validation: Expected Outcomes
| Variable | Condition | Outcome | Mechanism |
| Base | NaH / 0°C | Failure (Elimination) | Thermodynamic control favors expulsion of PhS⁻. |
| Base | LDA / -78°C | Success (Alkylation) | Kinetic deprotonation traps the anion before C-S bond cleavage. |
| Electrophile | Low Yield | Slow |
Protocol B: The "Bypass" Strategy (Reverse Synthesis)
Context: If Protocol A fails (common with bulky electrophiles), do not persist with direct alkylation. The thermodynamics of the Retro-Michael reaction are against you. Instead, use the Conjugate Addition Approach .
Logic: Instead of alkylating the adduct, alkylate the acrylonitrile first (or buy it), and then add the thiol.
Workflow
-
Step 1: Synthesize 2-substituted acrylonitrile.
-
Method: Baylis-Hillman reaction or Knoevenagel condensation followed by reduction.
-
-
Step 2: Thio-Michael Addition.
-
React the 2-substituted acrylonitrile with Thiophenol (PhSH) and a catalytic base (TEA or Triton B).
-
Figure 2: The Bypass Strategy avoids the unstable carbanion intermediate entirely.
Protocol C: Oxidative Activation (Pummerer Route)
Context: If you require the sulfide in the final product but cannot alkylate it directly, use the Sulfoxide level of oxidation as a temporary activating group.
-
Oxidation: Treat substrate with mCPBA (1.0 equiv) at 0°C
Sulfoxide . -
Alkylation: The
-proton of the sulfoxide is significantly more acidic ( ) and the anion is more stable, reducing elimination risk [3]. Use LDA/-78°C as in Protocol A. -
Reduction: Reduce the sulfoxide back to the sulfide using TiCl₄/NaI or similar deoxygenation methods.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Smell of Thiophenol | Retro-Michael Elimination occurred. | Temperature was too high during base addition. Ensure -78°C is maintained strictly. |
| Polymer formation | Acrylonitrile (from elimination) polymerized. | Switch to Protocol B (Bypass Strategy). |
| No Reaction | Enolate formed but failed to react with E+. | Add HMPA (toxic) or DMPU (safer) to increase enolate nucleophilicity. |
| Di-alkylation | Proton exchange between product and enolate. | Use excess base (2.0 equiv) or ensure rapid injection of the electrophile. |
References
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.
-
Fleming, F. F., & Shook, B. C. (2002). Nitrile anion cyclizations. Tetrahedron, 58(1), 1–23. (Discusses the lability of
-heteroatom nitriles). -
Trost, B. M., & Salzmann, T. N. (1976). Sulfenylations of ester enolates. Journal of the American Chemical Society, 98(16), 4887-4902. (Foundational work on sulfur-stabilized anions).
-
Kamimura, A., et al. (2002).[3] Baylis–Hillman reaction of α,β-unsaturated nitriles. The Journal of Organic Chemistry. (Relevant for Protocol B).
Disclaimer: This protocol involves the use of hazardous chemicals (LDA, Alkyl Halides, Thiophenol). All manipulations must be performed in a fume hood with appropriate PPE.
Application Note: Green Chemistry Protocols for 3-(Phenylthio)propanenitrile Synthesis
[1][2]
Introduction & Context
The synthesis of 3-(Phenylthio)propanenitrile is a critical intermediate step in the production of sulfur-containing amino acids, heterocyclic scaffolds, and functionalized polymers.[1] Historically, this transformation—a thia-Michael addition of thiophenol to acrylonitrile—relied on volatile organic solvents (DCM, THF) and homogeneous base catalysts (TEA, NaOH), necessitating tedious aqueous workups and generating significant solvent waste.
This Application Note details two field-validated Green Chemistry protocols that eliminate the need for hazardous organic solvents and maximize atom economy.
Green Chemistry Principles Applied[2][3][4]
-
Prevention: Elimination of chlorinated/volatile solvents.[1][2]
-
Atom Economy: Near 100% incorporation of reactants into the final product.[1][2]
-
Energy Efficiency: Reactions proceed at ambient temperature (20–25°C).[2]
-
Safer Chemistry for Accident Prevention: "On-water" conditions suppress the volatility of hazardous reactants.[1][2]
Chemical Mechanism & Rationale[2][5][6][7]
The reaction proceeds via a Thia-Michael Addition , where the sulfur atom of thiophenol acts as a soft nucleophile attacking the
Mechanistic Pathway[2][6]
-
Activation: The acidity of thiophenol (
) allows for deprotonation or activation via hydrogen bonding.[2] -
Nucleophilic Attack: The thiolate species (
) or activated thiol attacks the -position of the acrylonitrile.[1][2] -
Stabilization: The resulting carbanion is stabilized by the cyano group.[1][2]
-
Protonation: The enolate-like intermediate picks up a proton to yield the final product.[1][2]
Visualization: Reaction Mechanism
Figure 1: Mechanistic flow of the Thia-Michael addition.[1][2] The reaction is driven by the soft nucleophilicity of sulfur and the electron-withdrawing nature of the nitrile group.[1]
Protocol A: "On-Water" Synthesis (Recommended)[1][2]
This method utilizes the hydrophobic effect to accelerate the reaction.[1] The interface between water and the organic reactants stabilizes the transition state via hydrogen bonding, often resulting in faster rates than in organic solvents.[1]
Reagents & Equipment[1][2][3][7][8][9]
-
Thiophenol (PhSH): 10 mmol (1.02 mL)
-
Acrylonitrile: 11 mmol (0.72 mL) [1.1 equiv]
-
Solvent: Deionized Water (5 mL)
-
Vessel: 20 mL Scintillation Vial with magnetic stir bar.
Step-by-Step Methodology
-
Charge: Add 5 mL of deionized water to the vial.
-
Addition: Add 10 mmol of thiophenol, followed by 11 mmol of acrylonitrile.
-
Reaction: Stir the heterogeneous mixture vigorously (1000+ RPM) at room temperature (25°C).
-
Monitoring: Monitor by TLC (Hexane:EtOAc 8:2) or GC-MS.[1][2] Reaction is typically complete in 30–60 minutes.[2]
-
Observation: The mixture often solidifies or becomes a thick oil as the product forms.[1]
-
-
Workup (Phase Separation):
-
Purification: Dry the product under high vacuum. Yield is typically quantitative.[2]
Protocol B: Solvent-Free Solid Catalysis[1][2]
This method uses Basic Alumina (
Reagents & Equipment[1][2][3][7][8][9]
-
Thiophenol: 10 mmol[1]
-
Acrylonitrile: 10 mmol[1]
-
Catalyst: Basic Alumina (Activity I), 1.0 g
-
Vessel: Mortar and pestle (for small scale) or Ball Mill (for scale-up).
Step-by-Step Methodology
-
Preparation: Place 1.0 g of Basic Alumina in the mortar.
-
Adsorption: Add thiophenol and acrylonitrile dropwise onto the alumina while mixing.[1][2]
-
Reaction: Grind the mixture for 10–15 minutes at room temperature.
-
Extraction: Transfer the solid mixture to a filter funnel. Wash with a minimal amount of Ethyl Acetate or Ethanol (green solvent) to elute the product.
-
Recovery: Evaporate the solvent to obtain pure 3-(Phenylthio)propanenitrile.
-
Catalyst Recycle: The alumina residue can be washed with acetone, dried at 120°C, and reused.
-
Comparative Performance Data
The following table summarizes the efficiency of Green protocols compared to the traditional Dichloromethane (DCM) method.
| Metric | Traditional (DCM/TEA) | Protocol A (On-Water) | Protocol B (Solid Support) |
| Yield (%) | 85–92% | 96–99% | 94–98% |
| Reaction Time | 2–4 Hours | 30–60 Minutes | 10–20 Minutes |
| Atom Economy | Low (Solvent waste) | Excellent | High |
| E-Factor | > 20 | < 1 | < 2 |
| Workup | Extraction/Drying/Evap | Decantation | Filtration |
Safety & Handling (Critical)
WARNING: Thiophenol has a stench threshold of 0.0002 ppm and is highly toxic.[1][2] Acrylonitrile is a carcinogen and flammable.[2]
-
Odor Control: All glassware and tools contacting thiophenol must be soaked in a Bleach (Sodium Hypochlorite) bath immediately after use.[2] This oxidizes the thiol to the odorless sulfonic acid.[1]
-
Ventilation: Perform all operations in a functioning fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.[2]
-
Quenching Spills: Cover thiol spills with bleach immediately.[1][2]
Experimental Workflow Diagram
Figure 2: Operational workflows for Water-Mediated (Left) and Solid-Supported (Right) synthesis.
References
-
Narayan, S., et al. (2005).[2] "On Water: Unique Reactivity of Organic Compounds in Aqueous Suspension."[2] Angewandte Chemie International Edition. Link
-
Ranu, B. C., & Banerjee, S. (2005).[2] "Ionic Liquid as Catalyst and Reaction Medium: The Dramatic Influence of a Task-Specific Ionic Liquid, [bmIm]OH, in Michael Addition of Active Methylene Compounds to Conjugated Ketones, Carboxylic Esters, and Nitriles." Organic Letters. Link
-
PubChem. (n.d.).[2] "3-(Phenylthio)propanenitrile Compound Summary." National Library of Medicine.[1][2] Link
-
Anastas, P. T., & Warner, J. C. (1998).[2] Green Chemistry: Theory and Practice. Oxford University Press.[2] (Foundational reference for E-Factor and Atom Economy principles).
Sources
- 1. WO2003087041A1 - Continuous process for the manufacture of 3-hydroxy propionitrile - Google Patents [patents.google.com]
- 2. 3-(Phenylthio)propanenitrile | C9H9NS | CID 220031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. iipseries.org [iipseries.org]
- 4. EP0677512A1 - Process for the preparation of 3-mercapto-propion-nitrile and 3-mercapto-propionic acid - Google Patents [patents.google.com]
- 5. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(Phenylthio)propanenitrile by Column Chromatography
Welcome to our dedicated technical support guide for the purification of 3-(Phenylthio)propanenitrile. As a Senior Application Scientist, I understand the nuances and challenges that can arise during the purification of synthesized compounds. This guide is structured to provide you with not just a protocol, but a deeper understanding of the principles at play, enabling you to troubleshoot and adapt the methodology to your specific experimental context.
The purification of 3-(Phenylthio)propanenitrile, a compound featuring both a thioether and a nitrile functional group, by column chromatography is a standard yet critical step to ensure the purity of your final product. This guide will walk you through a comprehensive protocol, address common issues, and answer frequently asked questions to support your research and development endeavors.
Troubleshooting Guide: Navigating Common Purification Challenges
Before delving into a specific protocol, it is crucial to have a systematic approach to troubleshooting. The following decision tree, presented in a DOT graph, outlines a logical workflow for diagnosing and resolving common issues encountered during the column chromatography of 3-(Phenylthio)propanenitrile.
Caption: Troubleshooting workflow for column chromatography of 3-(Phenylthio)propanenitrile.
Frequently Asked Questions (FAQs)
Here we address specific questions that researchers, scientists, and drug development professionals may have during the purification of 3-(Phenylthio)propanenitrile.
Q1: What is a good starting mobile phase for the purification of 3-(Phenylthio)propanenitrile on a silica gel column?
A1: A standard mobile phase for compounds of intermediate polarity like 3-(Phenylthio)propanenitrile is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1] A good starting point for your Thin Layer Chromatography (TLC) analysis would be a 9:1 or 8:2 mixture of hexane:ethyl acetate.[2] The ideal solvent system should provide a retention factor (Rf) value for your target compound in the range of 0.2-0.4 on the TLC plate to ensure good separation on the column.[3]
Q2: My TLC shows good separation, but the column chromatography is giving poor results. What could be the issue?
A2: This is a common issue that can arise from several factors. One possibility is overloading the column with your crude product. A general rule of thumb is to use a silica gel to crude product weight ratio of at least 30:1 for good separation. Another issue could be improper column packing, leading to channeling. Ensure your silica gel is packed uniformly without any air bubbles or cracks. Finally, the difference in the dynamics between a TLC plate and a packed column can sometimes lead to discrepancies.
Q3: I am observing significant streaking of my compound on the TLC plate and the column. How can I resolve this?
A3: Streaking can be caused by several factors. The compound may be too polar for the chosen solvent system, leading to strong interactions with the silica gel. In this case, a slight increase in the polarity of the mobile phase might help. Another possibility is that your compound is acidic or basic. While 3-(Phenylthio)propanenitrile is neutral, impurities from the synthesis could be acidic or basic. Adding a small amount (0.1-1%) of a modifier like triethylamine (for basic impurities) or acetic acid (for acidic impurities) to your mobile phase can often resolve streaking issues. However, be mindful that this will alter the pH of your fractions.
Q4: Can the thioether in 3-(Phenylthio)propanenitrile be oxidized on the silica gel column?
A4: Yes, thioethers are susceptible to oxidation to the corresponding sulfoxide and sulfone, especially on activated silica gel or in the presence of certain impurities and air. While silica gel is not a strong oxidizing agent, prolonged exposure can lead to some degradation. To minimize this risk, it is advisable to run the column relatively quickly and to use freshly distilled solvents. If you suspect oxidation is a significant problem, you can consider using deactivated silica gel or an alternative stationary phase like alumina.
Q5: What are the most likely impurities I need to separate from 3-(Phenylthio)propanenitrile?
A5: The most common synthesis of 3-(Phenylthio)propanenitrile is the Michael addition of thiophenol to acrylonitrile. Potential impurities include unreacted thiophenol, unreacted acrylonitrile (if not removed during workup), and diphenyl disulfide (from the oxidation of thiophenol). Thiophenol is more polar than the product and should elute later, while diphenyl disulfide is less polar and will elute earlier. The relative polarity of acrylonitrile is low, but it is volatile and should be largely removed during solvent evaporation.
Experimental Protocol: Column Chromatography of 3-(Phenylthio)propanenitrile
This protocol provides a detailed methodology for the purification of 3-(Phenylthio)propanenitrile.
1. Preparation and TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (start with a 9:1 ratio).
-
Visualize the spots under a UV lamp (254 nm). 3-(Phenylthio)propanenitrile should be UV active due to the phenyl ring.
-
Adjust the solvent ratio until the desired product has an Rf value between 0.2 and 0.4.[3] This will be your starting mobile phase for the column.
2. Column Packing:
-
Select an appropriate size glass column. For 1 gram of crude product, a column with a diameter of 2-3 cm is suitable.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand (approximately 0.5 cm) on top of the cotton plug.
-
Prepare a slurry of silica gel in your chosen mobile phase. For 1 gram of crude product, use approximately 30-50 grams of silica gel.
-
Carefully pour the slurry into the column. Gently tap the sides of the column to ensure even packing and to remove any air bubbles.
-
Add another layer of sand (approximately 0.5 cm) on top of the packed silica gel.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
3. Sample Loading:
-
Wet Loading: Dissolve your crude product in a minimal amount of the mobile phase and carefully apply it to the top of the column using a pipette.
-
Dry Loading (Recommended): Dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel (2-3 times the weight of your crude product), and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the column.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure to the top of the column using a pump or a pipette bulb to achieve a steady flow rate.
-
Collect the eluent in fractions of a suitable volume (e.g., 10-20 mL) in numbered test tubes or vials.
-
Monitor the elution process by spotting every few fractions on a TLC plate and visualizing under a UV lamp.
-
Combine the fractions that contain your pure product.
5. Product Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the purified product under high vacuum to remove any residual solvent.
-
Characterize the purified 3-(Phenylthio)propanenitrile by appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry) to confirm its identity and purity.
Data Presentation
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard stationary phase for normal-phase chromatography of moderately polar compounds. |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 9:1 to 7:3 v/v) | Provides good separation for compounds of intermediate polarity. The ratio should be optimized based on TLC.[1][2] |
| Rf Value (TLC) | 0.2 - 0.4 | Ensures good separation and a reasonable elution time on the column.[3] |
| Silica:Crude Ratio | 30:1 to 50:1 (w/w) | A higher ratio provides better separation, especially for difficult separations. |
| Loading Method | Dry Loading | Often leads to better resolution by ensuring a more uniform application of the sample to the column. |
References
- Weygand, C., & Hilgetag, G. (1970). Weygand/Hilgetag Preparative Organic Chemistry. John Wiley & Sons.
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
Chemistry LibreTexts. (2023, October 30). Column Chromatography. [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography Procedures. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 220031, 3-(Phenylthio)propanenitrile. Retrieved from [Link]
-
Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile. Structural data and theoretical calculations - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Thin Layer Chromatography - Chemistry LibreTexts. (2022, August 23). Retrieved from [Link]
-
Thin Layer Chromatography (TLC). (n.d.). Retrieved from [Link]
Sources
Technical Support Center: Optimizing Reaction Temperature for 3-(Phenylthio)propanenitrile Production
Welcome to the technical support center for the synthesis of 3-(phenylthio)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the crucial parameter of reaction temperature. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can make informed decisions to maximize yield and purity in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, with a focus on temperature-related causes and solutions.
Q1: My reaction yield is significantly lower than expected. Could the temperature be the culprit?
A1: Absolutely. Temperature is a critical factor in the base-catalyzed Michael addition of thiophenol to acrylonitrile. An inappropriate temperature can lead to a slow reaction rate or the promotion of side reactions.
Causality: The reaction proceeds via the formation of a thiolate anion, a potent nucleophile that attacks the β-carbon of acrylonitrile.[1][2]
-
Too Low Temperature: The rate of thiolate formation and its subsequent nucleophilic attack will be slow. This results in an incomplete reaction, even after extended periods, as the activation energy barrier is not being sufficiently overcome.[3]
-
Too High Temperature: While higher temperatures increase the reaction rate, they can also promote undesirable side reactions. These include the polymerization of acrylonitrile and the oxidation of thiophenol to diphenyl disulfide, both of which consume starting materials and reduce the yield of the desired product.[4] Additionally, excessively high temperatures can lead to the thermal decomposition of the product.[5][6]
Troubleshooting Steps:
-
Verify Temperature Control: Ensure your reaction vessel's internal temperature is accurately measured and maintained. Use a calibrated thermometer placed directly in the reaction mixture.
-
Stepwise Temperature Increase: If you suspect the temperature is too low, increase it in small increments (e.g., 5-10 °C) and monitor the reaction progress by taking aliquots for analysis (TLC, GC-MS).
-
Check for Side Products: Analyze your crude product for the presence of diphenyl disulfide (a white solid) or polyacrylonitrile (a polymeric residue). If these are present, your reaction temperature is likely too high.
Q2: I'm observing a significant amount of a white solid, likely diphenyl disulfide. How can I minimize this by adjusting the temperature?
A2: The formation of diphenyl disulfide is a common side reaction caused by the oxidation of thiophenol, often exacerbated by elevated temperatures in the presence of air (oxygen).
Causality: Thiophenols are susceptible to oxidation, especially under basic conditions which facilitate the formation of the thiolate, a species that can be more readily oxidized.[7] Higher temperatures accelerate this oxidation process.
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most direct way to reduce the rate of oxidation. Aim for the lowest temperature that still allows for a reasonable reaction rate.
-
Maintain an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. This is crucial, especially when heating the reaction.
-
Controlled Addition of Base: Add the base catalyst slowly to the mixture of thiophenol and acrylonitrile. This helps to keep the instantaneous concentration of the highly reactive thiolate low, reducing the likelihood of oxidation.
Q3: The reaction seems incomplete, with starting material still present after the expected reaction time. What is the role of temperature here?
A3: An incomplete reaction is often a sign that the reaction conditions are not energetic enough to drive the reaction to completion within the allotted time.
Causality: The thia-Michael addition, like most chemical reactions, has an activation energy that must be overcome.[3] The reaction temperature provides the necessary thermal energy for the molecules to collide with sufficient force and proper orientation to react.
Troubleshooting Steps:
-
Gradual Temperature Increase: As mentioned in Q1, systematically increase the reaction temperature and monitor the consumption of starting materials.
-
Solvent Consideration: Ensure your solvent is appropriate for the chosen temperature. If the temperature required for the reaction to proceed is close to or above the boiling point of your solvent, you may need to switch to a higher-boiling solvent or conduct the reaction in a sealed vessel under pressure.
-
Catalyst Efficiency: While temperature is key, also consider the efficiency of your base catalyst. A stronger base may generate the nucleophilic thiolate more efficiently, potentially allowing the reaction to proceed at a lower temperature.[2][8]
Frequently Asked Questions (FAQs)
Q4: What is the ideal temperature range for the synthesis of 3-(phenylthio)propanenitrile?
A4: The optimal temperature is a balance between reaction rate and selectivity. While there is no single "perfect" temperature, a common starting point is in the range of 30-60 °C .[9] However, the ideal temperature is highly dependent on the specific solvent, catalyst, and scale of the reaction.
Data Summary: Effect of Temperature on Reaction Outcome
| Temperature Range | Expected Outcome | Potential Issues |
| < 30 °C | Slow reaction rate, potentially incomplete conversion. | Long reaction times required. |
| 30 - 60 °C | Generally a good balance of rate and selectivity. | Optimization within this range is often necessary. |
| > 60 °C | Faster reaction rate. | Increased risk of side product formation (diphenyl disulfide, polymerization), potential for product decomposition.[5] |
Q5: How does my choice of solvent impact the optimal reaction temperature?
A5: The solvent plays a crucial role in heat transfer and can influence the reactivity of the species involved.
-
Polar Aprotic Solvents (e.g., Acetonitrile, THF, DMF): These are often good choices as they can solvate the charged intermediates and are generally compatible with a range of temperatures.[10][11]
-
Alcohols (e.g., Ethanol, Methanol): These can also be used, but be aware that they can participate in proton transfer, potentially affecting the catalytic cycle.[10]
-
Solvent Boiling Point: The reaction temperature should not exceed the boiling point of the solvent unless the reaction is conducted in a sealed system.
Q6: What are the best methods for monitoring the reaction progress as I optimize the temperature?
A6: Accurate monitoring is key to successful optimization.
-
Thin-Layer Chromatography (TLC): A quick and effective way to qualitatively track the consumption of starting materials (thiophenol and acrylonitrile) and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative data on the conversion of reactants and the formation of both the desired product and any volatile side products.
-
In-situ Monitoring (FT-IR/Raman): For larger scale or process development, in-situ spectroscopic methods can provide real-time data on the reaction kinetics without the need for sampling.[12]
Q7: Are there any significant safety concerns related to the reaction temperature?
A7: Yes, thermal safety is paramount.
-
Exothermic Reaction: The Michael addition is an exothermic reaction. At higher temperatures, the reaction rate increases, leading to faster heat generation. This can create a runaway reaction if not properly controlled, especially on a larger scale. Always ensure adequate cooling capacity is available.
-
Acrylonitrile Volatility and Toxicity: Acrylonitrile is a volatile and toxic substance.[13] Higher temperatures will increase its vapor pressure, necessitating the use of a well-ventilated fume hood and an efficient reflux condenser to prevent exposure and loss of reactant.[14]
Experimental Protocol: Temperature Optimization Study
This protocol outlines a systematic approach to determine the optimal reaction temperature for your specific conditions.
Objective: To identify the reaction temperature that provides the highest yield of 3-(phenylthio)propanenitrile with the minimal formation of side products.
Materials:
-
Thiophenol
-
Acrylonitrile
-
Base catalyst (e.g., Triethylamine, Potassium Carbonate)
-
Solvent (e.g., Acetonitrile)
-
Reaction vessel with magnetic stirrer, thermometer, reflux condenser, and inert gas inlet
-
Heating mantle or oil bath with temperature controller
-
TLC plates and developing chamber
-
GC-MS for analysis
Procedure:
-
Setup: Assemble the reaction apparatus under an inert atmosphere (Nitrogen or Argon).
-
Initial Reaction (Control):
-
In the reaction vessel, dissolve thiophenol (1.0 eq) in the chosen solvent.
-
Add acrylonitrile (1.1 eq).
-
Begin stirring and add the base catalyst (0.1 eq).
-
Set the temperature to a starting point (e.g., 40 °C) and start a timer.
-
-
Monitoring:
-
At regular intervals (e.g., 30, 60, 90, 120 minutes), carefully withdraw a small aliquot of the reaction mixture.
-
Quench the aliquot with a dilute acid solution.
-
Analyze the aliquot by TLC and/or GC-MS to determine the ratio of starting materials to product.
-
-
Parallel Experiments:
-
Repeat the experiment at different temperatures (e.g., 30 °C, 50 °C, 60 °C), keeping all other parameters (reactant ratios, catalyst loading, solvent volume) constant.
-
-
Data Analysis:
-
For each temperature, plot the percentage conversion versus time.
-
Analyze the final crude product from each reaction by GC-MS to quantify the yield of 3-(phenylthio)propanenitrile and the percentage of major impurities (e.g., diphenyl disulfide).
-
Compare the results to identify the temperature that offers the best combination of reaction time, yield, and purity.
-
Visualization
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting temperature-related issues in the synthesis of 3-(phenylthio)propanenitrile.
Caption: Troubleshooting workflow for temperature optimization.
References
- US7119233B2 - Method for preparing 3-(methylthio)
-
Organic Syntheses Procedure - 2-Phenylbutyronitrile. [Link]
-
ResearchGate - Reaction of white phosphorous with thiophenol in acetonitrile. [Link]
-
Organic Syntheses Procedure - 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. [Link]
-
PMC - Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. [Link]
-
ResearchGate - Synthesis of tetrasubstituted olefins by thiophenol and acetonitrile. [Link]
-
PMC - Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. [Link]
-
Chemistry Steps - Reactions of Thiols. [Link]
-
MDPI - Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. [Link]
-
NRC Publications Archive - Thermal decomposition products of polyacrylonitrile. [Link]
-
datapdf.com - The Thiol-Michael Addition Click Reaction: A Powerful and Widely. [Link]
-
ResearchGate - Acrylonitrile by Propene Ammoxidation. [Link]
-
Polymer Chemistry (RSC Publishing) - Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis?. [Link]
Sources
- 1. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. datapdf.com [datapdf.com]
- 4. researchgate.net [researchgate.net]
- 5. Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline [mdpi.com]
- 6. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 7. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 8. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. US7119233B2 - Method for preparing 3-(methylthio)propanal - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. library.e.abb.com [library.e.abb.com]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Thiophenol-Acrylonitrile Michael Addition
Ticket ID: TM-ADD-001
Subject: Minimizing Side Reactions & Process Optimization
Status: Open
Assigned Specialist: Senior Application Scientist
Diagnostic Overview
The addition of thiophenol to acrylonitrile is a classic Thia-Michael Addition . While thermodynamically favorable, this reaction is plagued by two primary failure modes: Oxidative Coupling (Disulfide formation) and Anionic Polymerization (Oligomer formation).
This guide provides a self-validating protocol to suppress these pathways.
Quick Diagnostic Checklist
| Symptom | Diagnosis | Root Cause | Immediate Action |
| White/Yellow Precipitate | Diphenyl Disulfide | Oxidation by | Check inert gas line; degas solvents. |
| Viscous "Goo" / Solidification | Polyacrylonitrile | Anionic Polymerization | Reduce temp; Add acrylonitrile slower; Switch to weaker base. |
| Low Yield / Stalled Reaction | Retro-Michael / Equilibrium | Thermodynamic limitation | Increase concentration; Check proton source availability. |
| Red/Pink Coloration | Charge Transfer Complex | Trace oxidation/Metal impurities | Add chelator (EDTA) or recrystallize thiophenol. |
Critical Mechanisms & Control Logic
To troubleshoot effectively, you must understand the competition between the desired pathway and the side reactions.
Reaction Pathway Analysis
Figure 1: Competitive pathways. Red arrows indicate failure modes. Success depends on rapid protonation of the intermediate carbanion.
Troubleshooting Specific Issues
Issue A: The "Sludge" (Disulfide Formation)
The Science: Thiolates (
Protocol Adjustment:
-
Degassing is Mandatory: Sparge all solvents with Argon or Nitrogen for 15 minutes before adding the thiol.
-
Catalyst Selection: Switch from strong bases (NaOH, KOH) to weaker organic bases (Triethylamine, DIPEA) or heterogeneous catalysts (Amberlyst A21). Strong bases generate high concentrations of thiolate, increasing oxidation risk [1].
-
Reducing Environment: If high purity is required, add 1-5 mol% of a phosphine (e.g.,
or TCEP) to reduce any disulfide formed back to the thiol in situ [2].
Issue B: The "Brick" (Polymerization)
The Science: The Michael addition generates a transient carbanion (
Protocol Adjustment:
-
Inverse Addition (Critical): Never add the thiol to the acrylonitrile. Always add acrylonitrile dropwise to the thiol/catalyst mixture. This ensures the concentration of acrylonitrile is always low relative to the proton source (thiol), favoring protonation over polymerization [3].
-
Temperature Control: Maintain the reaction between 0°C and 10°C. Higher temperatures favor polymerization kinetics (
for polymerization > for addition). -
Inhibitors: If using commercial acrylonitrile, ensure it contains inhibitor (MEHQ). If you distilled it recently, add 100 ppm MEHQ back in.
Optimized Experimental Protocol (The "Gold Standard")
This protocol utilizes water as a solvent/promoter. Water enhances the rate via the hydrophobic effect and hydrogen bonding, while suppressing anionic polymerization (water is a potent proton source) [4, 5].
Materials
-
Thiophenol (1.0 equiv)
-
Acrylonitrile (1.1 equiv)
-
Catalyst: Triethylamine (
, 0.05 equiv) OR Amberlyst A21 (10 wt%) -
Solvent: Water (degassed) or Ethanol/Water (1:1)
Step-by-Step Methodology
-
Setup: Flame-dry a round-bottom flask (optional for aqueous method, but good practice). Equip with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with
. -
Solvent Prep: Add water (or EtOH/Water) to the flask. Sparge with
for 15 mins. -
Thiol Addition: Add Thiophenol (1.0 equiv) and the Catalyst (
or Amberlyst).-
Note: In water, thiophenol may form an emulsion. Vigorous stirring is essential.
-
-
Controlled Addition: Cool the mixture to 0°C (ice bath). Add Acrylonitrile (1.1 equiv) dropwise over 20-30 minutes.
-
Why? Keeps acrylonitrile concentration low to prevent polymerization.
-
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 1-2 hours.
-
Monitor: TLC (Hexane/EtOAc 9:1). Thiophenol spot (
) should disappear.
-
-
Workup:
-
If Solid Catalyst: Filter off Amberlyst (can be recycled).
-
If Liquid Base: Dilute with
or , wash with 1M HCl (to remove amine), then Sat. , then Brine.
-
-
Purification: Dry organic layer over
and concentrate. Recrystallize from Ethanol if disulfide impurities are suspected (disulfides are less soluble in cold EtOH than the product).
Catalyst Performance Comparison
Select the catalyst based on your downstream needs.
| Catalyst System | Yield | Reaction Time | Side Reactions | Green Score | Ref |
| 92-98% | 1-2 h | Low (if degassed) | High | [4] | |
| NaOH / EtOH | 80-90% | <30 min | High (Disulfide/Hydrolysis) | Low | [1] |
| Amberlyst A21 | 95-99% | 2-4 h | Very Low | Highest | [6] |
| Ionic Liquids | >95% | 10-30 min | Low | Medium | [5] |
FAQ (Frequently Asked Questions)
Q: Can I use "aged" acrylonitrile? A: Yes, but check for peroxides. However, "aged" acrylonitrile often has less inhibitor (consumed over time). If it looks yellow, distill it, but add fresh inhibitor immediately to prevent polymerization in the receiving flask.
Q: My product smells like garlic even after workup. Why? A: Residual thiophenol.[1] It has a very low odor threshold. Fix: Wash the organic layer with 10% NaOH or bleach solution (oxidizes residual thiol to water-soluble sulfonate) during workup. Warning: Do not use bleach if your product is oxidation-sensitive.
Q: Why use water? Thiophenol isn't soluble in it. A: The reaction occurs "on water" (at the interface). The hydrophobic effect forces the organic reactants together, accelerating the reaction. Furthermore, water acts as a heat sink (controlling exotherm) and a proton source (quenching polymerization) [4].
Decision Logic for Optimization
Use this flow to determine your specific optimization path.
Figure 2: Decision matrix for selecting solvent and safety parameters based on scale and solubility.
References
-
Campopiano, O. (2004).[1] "Thiophenol".[1][2] Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons.[1] Link
-
Burns, J. A., et al. (1991). "Selective reduction of disulfides by tris(2-carboxyethyl)phosphine." Journal of Organic Chemistry, 56(8), 2648-2650. Link
-
Mather, B. D., et al. (2006). "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science, 31(5), 487-531. Link
-
Ranu, B. C., & Mandal, T. (2006). "Catalysis by Ionic Liquid: A Green Protocol for the Stereoselective Michael Addition of Thiols to Electron-Deficient Alkenes." Synlett, 2007(10), 1529-1532.[3] (Note: Contextualized with general "On Water" theory by Sharpless). Link
-
Zhao, Y., et al. (2007).[3] "Thia-Michael Addition Using Cheap and Odorless S-Alkylisothiouronium Salts as Thiol Equivalents in Water." Synlett, 2007, 1529.[3] Link
-
Ballini, R., et al. (2023). "Thia-Michael Reaction under Heterogeneous Catalysis." MDPI, Processes, 11, 678. Link
Sources
overcoming steric hindrance in 3-(Phenylthio)propanenitrile derivatives
Technical Support Center: 3-(Phenylthio)propanenitrile Synthesis Status: Online | Ticket ID: #TPN-STERIC-001
Subject: Overcoming Steric Hindrance in Thia-Michael Addition Protocols Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The synthesis of 3-(phenylthio)propanenitrile derivatives via the Thia-Michael addition of thiophenols to acrylonitrile is generally efficient. However, steric hindrance —particularly from ortho-substituents on the phenyl ring or
This guide provides validated protocols to overcome these kinetic barriers using nucleophilic activation, Lewis acid catalysis, and alternative energy sources.
Module 1: Reaction Kinetics & Catalyst Selection
The Problem: Standard weak bases (e.g., Triethylamine,
The Solution: Switch to Superbases or Lewis Acid Catalysis .
Option A: Superbase Activation (Homogeneous)
For hindered substrates, the deprotonation step is the rate-limiting bottleneck. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) provides a stronger driving force than
-
Protocol:
-
Dissolve substituted thiophenol (1.0 equiv) and acrylonitrile (1.2 equiv) in MeCN or DMF.
-
Add DBU (10-20 mol%) dropwise at 0°C.
-
Allow to warm to Room Temperature (RT).
-
Note: If the reaction turns dark red/black immediately, reduce DBU to 5 mol% to prevent polymerization.
-
Option B: Lewis Acid Catalysis (The "Iron" Route)
When basic conditions cause side reactions, Iron(III) Chloride (
-
Protocol (High Efficiency):
-
Mix thiophenol (1 mmol) and acrylonitrile (1.1 mmol) neat (solvent-free) or in DCM.
-
Add anhydrous
(5-10 mol%) . -
Stir at RT.[1][2][3] Reaction is typically complete in <20 minutes.
-
Why it works:
coordinates to the nitrile nitrogen, lowering the LUMO energy of the alkene, making it susceptible to attack even by bulky, neutral thiols.
-
Visualizing the Mechanism:
Caption: Fig 1. The base-catalyzed pathway.[1][4][5][6][7] In hindered systems, the initial deprotonation or the nucleophilic approach (Transition State) is energetically costly, requiring stronger catalysts.
Module 2: Thermodynamics & Solvent Effects
The Problem: In standard organic solvents (THF, DCM), steric bulk prevents effective orbital overlap. The Solution: Utilize the Hydrophobic Effect or Solvent-Free conditions to force proximity.
Protocol: Water-Assisted Synthesis ("On-Water")
Water accelerates the reaction through hydrogen bonding with the nitrile group and by forcing the hydrophobic organic reactants together (increasing effective concentration).
| Parameter | Standard Condition (THF) | "On-Water" Condition |
| Solvent | THF / DCM | Distilled Water (Heterogeneous) |
| Catalyst | None or CTAB (Surfactant) | |
| Temp | Reflux | RT to 50°C |
| Yield (Hindered) | 40-60% | 85-95% |
| Workup | Extraction/Drying | Filtration (if solid) or Decantation |
Step-by-Step:
-
Suspend hindered thiophenol (1.0 equiv) and acrylonitrile (1.5 equiv) in water (3 mL per mmol).
-
Stir vigorously. The mixture will be heterogeneous (emulsion).
-
Optional: Add 5 mol% Cyclodextrin or CTAB if reactants are extremely waxy/solid.
-
Monitor by TLC.[1][3][4][8] The product often precipitates out or forms a distinct bottom oil layer.
Module 3: Alternative Energy Sources (Microwave)
The Problem: Thermal heating (reflux) of acrylonitrile for long periods leads to polymerization (formation of polyacrylonitrile "gunk"). The Solution: Microwave Irradiation (MW) provides rapid, volumetric heating that overcomes the activation energy barrier of the steric hindrance before side reactions can dominate.
MW Protocol:
-
Vessel: 10 mL sealed microwave vial.
-
Reactants: Thiol (1.0 eq), Acrylonitrile (1.2 eq).
-
Catalyst: Basic Alumina (
) or (solid support works best in MW). -
Settings:
-
Temperature: 100°C
-
Power: Dynamic (Max 150W)
-
Hold Time: 2–5 minutes
-
-
Result: Flash synthesis typically yields >90% clean product.
Troubleshooting Decision Tree
Use this logic flow to determine the best protocol for your specific derivative.
Caption: Fig 2. Decision matrix for selecting the optimal catalytic system based on substrate properties.
Frequently Asked Questions (FAQs)
Q1: The product is an oil that smells strongly of unreacted thiol. How do I purify it? A: 3-(Phenylthio)propanenitriles are often oils. To remove unreacted thiol:
-
Dissolve the crude oil in Ether or Ethyl Acetate.
-
Wash 3x with 10% NaOH (aq). The thiophenol (pKa ~6-7) will deprotonate and move to the aqueous layer; the nitrile product will remain in the organic layer.
-
Warning: Do not use this wash if your product contains other acidic protons (e.g., phenols, carboxylic acids). In that case, use column chromatography (Hexane:EtOAc).
Q2: My acrylonitrile is polymerizing (turning into a white solid) before the reaction finishes. A: This is caused by excessive heat or radical initiation.
-
Fix 1: Add a radical inhibitor like Hydroquinone (1-2 mg) to the reaction mixture.
-
Fix 2: Switch to the
protocol (Module 1, Option B) at room temperature. Lewis acids rarely trigger acrylonitrile polymerization compared to strong bases or heat.
Q3: Can I use this for 2,6-disubstituted thiols? A: Yes. For extremely hindered cases (e.g., 2,4,6-triisopropylbenzenethiol), the Microwave protocol combined with DBU is the only reliable method to force the reaction to completion within a reasonable timeframe.
References
-
Chu, C. M., et al. (2006). "Iron(III) chloride as an efficient catalyst for the thia-Michael addition reactions."[2] Tetrahedron Letters.
-
Ranu, B. C., & Mandal, T. (2007). "Significant rate acceleration of the thia-Michael addition reaction in water." Canadian Journal of Chemistry.
-
Perreux, L., & Loupy, A. (2001). "A tentative rationalization of microwave effects in organic synthesis according to the reaction medium." Tetrahedron.
-
Movassagh, B., & Shokri, Z. (2005). "Michael addition of thiols to α,β-unsaturated ketones, esters, and nitriles catalyzed by a mild and efficient base." Phosphorus, Sulfur, and Silicon.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. mdpi.com [mdpi.com]
- 4. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria [mdpi.com]
- 5. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Base catalyzed one-pot thia-Michael addition-oxidation reaction of hetero-aromatic thiols to 2-aryl-3-nitro-2H-chromenes and their antibacterial evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. ajrconline.org [ajrconline.org]
Validation & Comparative
Technical Guide: FTIR Spectral Analysis of Nitrile Group in 3-(Phenylthio)propanenitrile
Executive Summary
This guide provides an in-depth analysis of the Fourier Transform Infrared (FTIR) spectral characteristics of 3-(Phenylthio)propanenitrile, specifically focusing on the diagnostic utility of the nitrile (-C≡N) stretching vibration.
In drug development and organic synthesis, this molecule represents a classic Michael addition adduct. The primary challenge for researchers is distinguishing the product from its conjugated precursor, acrylonitrile. This guide compares the spectral performance of the target molecule against conjugated and aliphatic alternatives, demonstrating that the blue shift of the nitrile band (from ~2230 cm⁻¹ to ~2250 cm⁻¹) is the definitive metric for reaction monitoring.
Chemical Context & Significance
3-(Phenylthio)propanenitrile is formed via the nucleophilic attack of thiophenol on acrylonitrile. This reaction destroys the conjugation between the vinyl group and the nitrile, altering the electronic environment of the C≡N bond.
-
Target Molecule: 3-(Phenylthio)propanenitrile (Saturated Nitrile)
-
Precursor (Alternative 1): Acrylonitrile (Conjugated Nitrile)
-
Analog (Alternative 2): Propanenitrile (Aliphatic Nitrile)
Understanding the spectral shift between these states is critical for process analytical technology (PAT) where real-time monitoring of yield is required without offline sampling (e.g., NMR).
Comparative Spectral Analysis
The following table contrasts the vibrational characteristics of the nitrile group in 3-(Phenylthio)propanenitrile against its primary alternatives.
Table 1: Comparative FTIR Metrics of Nitrile Environments[1]
| Feature | Acrylonitrile (Precursor) | 3-(Phenylthio)propanenitrile (Target) | Propanenitrile (Aliphatic Std) |
| Electronic State | Conjugated ( | Saturated (Inductive | Saturated (Aliphatic) |
| 2220 – 2230 cm⁻¹ | 2245 – 2255 cm⁻¹ | 2240 – 2260 cm⁻¹ | |
| Band Intensity | Very Strong (Enhanced dipole) | Medium-Strong | Medium |
| Band Shape | Sharp, often with shoulder | Sharp, symmetrical | Sharp |
| Diagnostic Marker | Presence of C=C stretch (~1600 cm⁻¹) | Absence of C=C; Shifted C≡N | Absence of C=C |
Mechanism of the Spectral Shift
The "performance" of the nitrile stretch as a diagnostic tool relies on the bond order changes:
-
Conjugation Effect (Red Shift): In acrylonitrile, the
-orbitals of the C=C bond overlap with the C≡N bond. This delocalization reduces the bond character of the nitrile, effectively weakening the spring constant ( ). According to Hooke's Law ( ), this lowers the frequency to ~2225 cm⁻¹. -
Loss of Conjugation (Blue Shift): Upon formation of 3-(Phenylthio)propanenitrile, the C=C double bond is saturated. The resonance effect vanishes. The C≡N bond reclaims its full triple-bond character, shifting the absorption frequency up (Blue Shift) to the 2250 cm⁻¹ region.
-
The Sulfur Effect: While sulfur is a heavy atom, its position at the
-carbon (separated by two CH₂ groups) limits its mass effect on the nitrile vibration. However, its electronegativity (2.58) exerts a mild inductive effect, often stabilizing the peak position slightly lower than pure propanenitrile, but distinct enough from the conjugated precursor.
Visualization of Electronic Effects
Figure 1: Logical flow of electronic changes affecting the nitrile wavenumber during synthesis.
Experimental Protocol: Self-Validating FTIR Workflow
To ensure high data integrity (E-E-A-T), the following protocol uses an Attenuated Total Reflectance (ATR) accessory. ATR is superior to transmission mode for this oily sulfide product as it eliminates pathlength errors and prevents saturation of the strong nitrile band.
Materials & Setup
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum 3 or Thermo Nicolet iS50).
-
Accessory: Single-bounce Diamond or ZnSe ATR crystal.
-
Resolution: 4 cm⁻¹.
-
Scans: 32 (to average out atmospheric noise).
Step-by-Step Methodology
-
Background Acquisition:
-
Clean the crystal with isopropanol. Ensure no residue remains.
-
Collect an air background spectrum. Validation: Ensure CO₂ peaks (2350 cm⁻¹) are minimized.
-
-
Sample Application:
-
Apply 10-20 µL of 3-(Phenylthio)propanenitrile (neat oil) directly onto the crystal.
-
Note: If the sample is a solid crude, apply pressure using the ATR anvil to ensure contact.
-
-
Data Collection:
-
Scan from 4000 to 600 cm⁻¹.
-
Monitor the detector amplitude to prevent saturation (keep absorbance < 1.0 A).
-
-
Critical Validation (The "Check"):
-
Zone 1 (Nitrile): Verify a single peak centered at 2245-2255 cm⁻¹.
-
Zone 2 (Impurity Check): Look for a peak at 2550 cm⁻¹ (S-H stretch).[1] Presence indicates unreacted thiophenol.
-
Zone 3 (Precursor Check): Look for a peak at 1600-1620 cm⁻¹ (C=C stretch).[2] Presence indicates unreacted acrylonitrile.
-
Workflow Diagram
Figure 2: Decision tree for validating the synthesis of 3-(Phenylthio)propanenitrile via FTIR.
Performance Comparison: FTIR vs. Alternatives
While this guide focuses on FTIR, understanding its position relative to other analytical techniques establishes authority.
| Feature | FTIR (Recommended) | 1H NMR (Alternative) | Raman (Alternative) |
| Primary Analyte | Functional Groups (CN, SH) | Proton Environment | Bond Polarizability (S-C) |
| Speed | < 1 minute | 15-30 minutes | < 1 minute |
| Sample Prep | None (Neat ATR) | Deuterated Solvent Required | None |
| Nitrile Specificity | High (Distinct "Silent Region") | Indirect (Alpha-protons) | Very High (Strong signal) |
| Sulfide Detection | Low (C-S is weak/obscured) | High (Alpha-protons shift) | High (C-S is strong) |
Expert Insight: While NMR provides better structural elucidation (proving the carbon skeleton), FTIR is the superior kinetic tool. The nitrile shift described in Section 3 is instantaneous and requires no solvent, making it the industry standard for determining when the Michael addition is complete.
References
-
NIST Chemistry WebBook. Propanenitrile, 3-(phenylamino)- Infrared Spectrum. (Analogous saturated nitrile data). National Institute of Standards and Technology.[3][4][5] [Link]
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. (Standard reference for Nitrile frequency ranges: 2240-2260 cm⁻¹ for saturated, 2220-2230 cm⁻¹ for conjugated). [Link]
-
Chemistry LibreTexts. Spectroscopy of Nitriles. (Detailed explanation of conjugation effects on C≡N bond order). [Link]
-
Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials. (Context for reaction monitoring via IR). [Link]
Sources
- 1. Thiol-Michael Addition Microparticles: Their Synthesis, Characterization, and Uptake by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Welcome to the NIST WebBook [webbook.nist.gov]
- 4. NIST Chemistry WebBook [webbook.nist.gov]
- 5. Propanenitrile, 3-(phenylamino)- [webbook.nist.gov]
Comparative Reactivity Guide: 3-(Phenylthio)propanenitrile vs. 3-Phenoxypropanenitrile
This guide provides an in-depth technical comparison between 3-(Phenylthio)propanenitrile and 3-Phenoxypropanenitrile . It is designed for researchers in organic synthesis and medicinal chemistry, focusing on the distinct reactivity profiles driven by the sulfur vs. oxygen heteroatom substitution.
Executive Summary
While structurally homologous, 3-(phenylthio)propanenitrile (1) and 3-phenoxypropanenitrile (2) exhibit divergent reactivity profiles governed by the electronic and steric differences between the sulfide and ether linkages.
-
Compound A (Sulfide): Characterized by high nucleophilicity of the precursor, susceptibility to oxidation (sulfoxide/sulfone), and a labile C-S bond prone to retro-Michael elimination under basic conditions. It acts as a "reversible" Michael adduct.
-
Compound B (Ether): Characterized by high chemical stability, resistance to oxidation, and a robust C-O bond. It serves as a stable structural scaffold.
Key Physical & Electronic Comparison
| Feature | 3-(Phenylthio)propanenitrile (S-Analog) | 3-Phenoxypropanenitrile (O-Analog) |
| Heteroatom | Sulfur (Period 3) | Oxygen (Period 2) |
| Bond Length (C-X) | ~1.8 Å (Longer, Weaker) | ~1.4 Å (Shorter, Stronger) |
| Electronegativity | 2.58 (Similar to Carbon) | 3.44 (High Inductive Effect) |
| Leaving Group pKa | ~6.5 (PhS⁻, Thiophenolate) | ~10.0 (PhO⁻, Phenolate) |
| Redox Activity | High (Oxidizes to SO/SO₂) | Low (Inert to mild oxidants) |
| Nucleophilicity (Precursor) | High (Soft Nucleophile) | Moderate (Hard Nucleophile) |
Synthetic Accessibility & Formation
Both compounds are synthesized via the Michael addition of the corresponding nucleophile (Thiophenol or Phenol) to Acrylonitrile. However, the thermodynamics and kinetics differ significantly.
The Sulfur Advantage (Soft Nucleophile)
Thiophenol is a "soft" nucleophile with high orbital polarizability, allowing for rapid addition to the "soft" electrophilic carbon of acrylonitrile.
-
Conditions: Often proceeds under neutral conditions or with catalytic amine bases (e.g., Et₃N) at room temperature.
-
Yields: Typically quantitative (>95%).
-
Mechanism: Rapid 1,4-addition.
The Oxygen Challenge (Hard Nucleophile)
Phenol is a "harder" nucleophile and less reactive toward the soft Michael acceptor.
-
Conditions: Requires stronger bases (e.g., Triton B, NaOEt, or NaOH) and elevated temperatures (reflux) to drive the reaction.
-
Yields: Moderate to Good (60-85%), often requiring purification to remove unreacted phenol.
Figure 1: Comparative synthetic pathways showing the kinetic advantage of the thiol addition.
Reactivity Profile: The "Redox Switch"
The most significant functional difference is the susceptibility of the sulfur atom to oxidation. This allows 3-(phenylthio)propanenitrile to serve as a synthetic intermediate that can be activated for further chemistry.
Sulfur Oxidation
The sulfide can be selectively oxidized to the Sulfoxide (S=O) or Sulfone (O=S=O) using reagents like Oxone®, mCPBA, or H₂O₂.
-
Activation: Oxidation transforms the sulfur from a neutral spacer into a strong electron-withdrawing group (EWG).
-
Alpha-Acidity: The sulfonyl group (SO₂) dramatically increases the acidity of the adjacent protons (Ph-SO₂-CH₂ -CH₂-CN), enabling alkylation reactions that are impossible with the ether analog.
Ether Inertness
The ether linkage in 3-phenoxypropanenitrile is inert to these oxidative conditions. It acts purely as a spacer group and cannot be used to tune the electronic properties of the molecule post-synthesis.
Stability: The Retro-Michael Reaction
A critical consideration for drug design is the stability of the linkage under physiological or basic conditions.
Thioether Instability
3-(Phenylthio)propanenitrile is prone to the Retro-Michael reaction (elimination).
-
Driving Force: The thiophenolate anion (PhS⁻) is an excellent leaving group (pKa of conjugate acid ~6.5).
-
Consequence: Under basic conditions (pH > 9) or thermal stress, the molecule can revert to Thiophenol and Acrylonitrile (a toxic electrophile).
-
Implication: In biological systems, this can lead to "linker exchange" where the acrylonitrile moiety reacts with cysteine residues on proteins.
Ether Stability
3-Phenoxypropanenitrile is kinetically stable toward elimination.
-
Reasoning: The phenolate anion (PhO⁻) is a poor leaving group (pKa of conjugate acid ~10) compared to thiophenolate. The C-O bond is also significantly stronger (~85 kcal/mol) than the C-S bond (~65 kcal/mol).
-
Implication: This motif provides a robust, irreversible linkage suitable for stable drug scaffolds.
Figure 2: Stability analysis showing the susceptibility of the thioether to retro-Michael decomposition.
Experimental Protocols
Protocol A: Selective Oxidation of 3-(Phenylthio)propanenitrile to Sulfone
This protocol activates the linker, a reaction impossible with the phenoxy analog.
Reagents: 3-(Phenylthio)propanenitrile (1.0 equiv), Oxone® (2.5 equiv), Methanol/Water (1:1 v/v).
-
Dissolution: Dissolve 10 mmol of 3-(phenylthio)propanenitrile in 20 mL of MeOH.
-
Addition: Prepare a solution of Oxone® (25 mmol) in 20 mL of water. Add this dropwise to the nitrile solution at 0°C.
-
Reaction: Allow the slurry to warm to room temperature and stir for 4 hours. Monitor by TLC (the sulfone is significantly more polar).
-
Workup: Filter off the white precipitate (potassium salts). Concentrate the filtrate to remove MeOH. Extract the aqueous residue with EtOAc (3 x 15 mL).
-
Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. The sulfone typically crystallizes upon standing.
Protocol B: Comparative Hydrolytic Stability Test
Validates the retro-Michael instability.
-
Setup: Prepare two vials.
-
Vial A: 50 mg 3-(phenylthio)propanenitrile in 1 mL DMSO-d6 + 10 µL DBU (Base).
-
Vial B: 50 mg 3-phenoxypropanenitrile in 1 mL DMSO-d6 + 10 µL DBU.
-
-
Analysis: Analyze both via ¹H NMR immediately and after 24 hours at 40°C.
-
Result:
-
Vial A (S): Appearance of vinyl signals (Acrylonitrile) at δ 5.6–6.2 ppm and thiophenol signals.
-
Vial B (O): No significant change; spectrum remains that of the starting material.
-
Medicinal Chemistry Implications: Metabolism
The choice between S and O dictates the metabolic fate of the molecule in vivo.
-
S-Linker Fate (S-Oxidation): The primary metabolic route is S-oxidation by Flavin-containing Monooxygenases (FMOs) or CYP450s. This produces the sulfoxide (chiral) and sulfone.[1] These metabolites are more polar and excreted faster but may alter the drug's pharmacodynamics.
-
O-Linker Fate (O-Dealkylation): Ethers are primarily metabolized via CYP450-mediated O-dealkylation. This cleaves the molecule, releasing Phenol and 3-oxopropanenitrile (unstable -> cyanoacetic acid). This cleavage is a degradative pathway, unlike the additive oxidation of sulfur.
Figure 3: Divergent metabolic pathways. The S-linker tends to stay intact (oxidized), while the O-linker is prone to cleavage.
References
-
Michael Addition Kinetics: Molecules2022 , 27(4), 1256. (Discusses Michael addition of phenyl-substituted nitriles).
-
Sulfide Oxidation Protocols: J. Org. Chem.2010 , 75, 6208-6213. (Selective oxidation of sulfides to sulfoxides/sulfones).
- Retro-Michael Instability:Bioconjugate Chem.2018, 29, 3522.
-
Thioether vs Ether Properties: Master Organic Chemistry, "Thiols and Thioethers".
-
Metabolic Pathways: International Journal of Chemistry2017 , 9(4). (Discusses S-oxidation selectivity).
Sources
Distinguishing 3-(Phenylthio)propanenitrile from Disulfide Byproducts
This guide outlines the technical methodology for distinguishing 3-(Phenylthio)propanenitrile (the target Michael adduct) from Diphenyl Disulfide (the primary oxidative byproduct).[1][2]
Content Type: Technical Comparison & Purification Guide Target Compound: 3-(Phenylthio)propanenitrile (CAS: 3055-87-6) Primary Impurity: Diphenyl Disulfide (CAS: 882-33-7)[1]
Executive Summary & Context
In the synthesis of 3-(Phenylthio)propanenitrile via the Michael addition of thiophenol to acrylonitrile, the most persistent impurity is Diphenyl Disulfide (
Distinguishing these two species is critical because they share a phenyl-sulfur core, leading to similar UV absorption profiles and potential co-elution in standard reverse-phase HPLC if gradients are not optimized.[1][2] However, they possess distinct polarity and spectroscopic signatures that allow for definitive identification.[1][2]
Key Differentiators
-
IR Spectroscopy: The nitrile group (
) provides a diagnostic signal absent in the disulfide.[2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
NMR Spectroscopy: The product displays distinct methylene triplets; the impurity shows only aromatic signals.[1][2]
-
Chromatography: The disulfide is significantly less polar (lipophilic) than the nitrile product.[1][2]
Chemical Profile Comparison
The following table contrasts the physicochemical properties of the target compound and its impurity.
| Feature | 3-(Phenylthio)propanenitrile (Target) | Diphenyl Disulfide (Impurity) |
| Structure | ||
| Formula | ||
| Mol.[3][4] Weight | 163.24 g/mol | 218.34 g/mol |
| Physical State | Colorless to pale yellow oil (or low-melting solid) | White crystalline solid |
| Melting Point | Low melting (< 45 °C) or liquid | 61–62 °C |
| Polarity | Moderate (Polar Nitrile group) | Low (Non-polar Lipophile) |
| Solubility | Soluble in EtOH, EtOAc, DCM, | Soluble in Hexanes, |
Spectroscopic Differentiation (The Gold Standard)
A. Infrared Spectroscopy (IR)
This is the fastest method for qualitative verification.[1][2]
-
Target (Nitrile): Look for a sharp, distinct absorption band at ~2250 cm⁻¹ corresponding to the
stretch.[2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Impurity (Disulfide): This region (2000–2500 cm⁻¹) is silent.[1][2] The spectrum will be dominated by aromatic C-H stretches (>3000 cm⁻¹) and ring skeletal vibrations (~1580, 1480 cm⁻¹).
B. Proton NMR ( H NMR)
NMR provides definitive structural proof.[1][2]
C. Mass Spectrometry (MS)[5]
-
Target: Molecular ion
m/z.[2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Impurity: Molecular ion
m/z.[2][4][5] Fragment ion at 109 m/z (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ) is common for the disulfide.[2]
Experimental Protocols
Workflow 1: Synthesis & Purification Logic
This workflow minimizes disulfide formation and ensures its removal.[1][2]
-
Reaction: Treat Thiophenol (1.0 eq) with Acrylonitrile (1.1 eq) and catalytic base (e.g.,
or Triton B).[2] Note: Use excess acrylonitrile to drive thiophenol consumption.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Quench: Neutralize with dilute HCl.
-
Wash Strategy (Critical):
-
Purification:
-
If Disulfide is present (confirmed by TLC):
-
Option A (Chromatography): Flash column (Silica).[1][2] Elute with 100% Hexanes first (removes Disulfide), then 10-20% EtOAc/Hexane (elutes Nitrile).[1]
-
Option B (Selective Precipitation): Dissolve crude in minimum hot hexanes/pentane and cool to -20°C. Disulfide often crystallizes out; the Nitrile product remains in the supernatant (oiling out).[1][2]
-
-
Workflow 2: Analytical Method (HPLC)
System: C18 Reverse Phase Column (e.g., Agilent Zorbax or Waters XBridge).[2] Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1][2]
-
Gradient:
-
0-2 min: 10% B (Equilibration)
-
2-15 min: 10%
90% Bngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-
-
Elution Order:
Decision Tree & Pathway Visualization
The following diagrams illustrate the formation pathways and the decision logic for identification.
Figure 1: Reaction pathway showing the divergent formation of the target Michael adduct and the oxidative disulfide impurity.[1]
Figure 2: Analytical decision tree for rapid sample assessment.
References
-
Synthesis of 3-(Phenylthio)
-
Physical Properties & Spectral Data
-
Purification & Separation
Sources
- 1. 3-(Phenylthio)propanenitrile | C9H9NS | CID 220031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diphenyl disulfide | C12H10S2 | CID 13436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3055-87-6 | 3-(Phenylthio)propanenitrile - Capot Chemical [capotchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. Disulfide, diphenyl [webbook.nist.gov]
Comparative Stability Guide: Sulfide vs. Sulfone Propanenitriles
Topic: Comparative Stability of Sulfide vs. Sulfone Propanenitriles Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In medicinal chemistry and material science, the choice between a 3-(alkyl/arylthio)propanenitrile (Sulfide) and a 3-(alkyl/arylsulfonyl)propanenitrile (Sulfone) linker is a critical decision point that dictates the molecule's shelf-life, metabolic fate, and synthetic utility.
-
The Sulfide (
) Variant: Chemically robust under basic conditions but represents a significant oxidative liability . It is metabolically unstable, rapidly converting to sulfoxides and sulfones in vivo via CYP450 enzymes. -
The Sulfone (
) Variant: The thermodynamically stable endpoint of sulfur oxidation. It offers superior metabolic stability and crystallinity. However, it introduces a base-mediated instability risk (Retro-Michael addition) due to the strong electron-withdrawing nature of the sulfone group, which increases the acidity of -protons and facilitates -elimination under forcing conditions.
This guide provides a technical comparison of these two scaffolds, supported by mechanistic analysis and experimental stress-testing protocols.
Mechanistic Underpinnings[1]
The divergence in stability stems from the oxidation state of the sulfur atom and its resulting electronic effects on the propanenitrile backbone.
Electronic Architecture
| Feature | Sulfide Propanenitrile ( | Sulfone Propanenitrile ( |
| S-Oxidation State | -2 (Nucleophilic) | +6 (Electrophilic center, inert) |
| Electronic Effect | Weak Inductive Acceptor ( | Strong Inductive ( |
| Low (pKa ~40 adjacent to S) | High (pKa ~29 adjacent to SO | |
| Geometry | Bent (~92-100° C-S-C angle) | Tetrahedral Distorted (~104° O-S-O) |
Degradation Pathways
The following diagram illustrates the primary instability pathways for both species. The sulfide is prone to forward oxidation, while the sulfone is prone to reverse fragmentation (Retro-Michael).
Figure 1: Divergent instability pathways. Sulfides oxidize to sulfones; Sulfones degrade via
Detailed Stability Analysis
Oxidative Stability (The Primary Differentiator)
-
Sulfide: Highly susceptible to oxidation. In the presence of atmospheric oxygen (slow) or peroxides (fast), the sulfide lone pairs act as nucleophiles.
-
Mechanism:[1][2][3] Electrophilic attack by oxygen species on the sulfur atom.
-
Metabolic Context: In drug discovery, sulfide linkers are often termed "metabolic soft spots." They are rapidly oxidized by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s to sulfoxides (chiral, creating diastereomers) and subsequently to sulfones.
-
-
Sulfone: Chemically inert to oxidative stress. The sulfur atom is in its highest oxidation state (+6). It will withstand harsh oxidizing reagents (e.g.,
, ) that would destroy other functional groups.
Acid/Base & Thermal Stability (The Retro-Michael Risk)
-
Sulfide: Generally stable to base. The thiolate anion (
) is a good nucleophile, meaning the equilibrium of the Michael addition ( ) strongly favors the adduct. -
Sulfone: Susceptible to Retro-Michael Addition under basic conditions.
-
Mechanism:[1][2][3] The sulfone group is a strong Electron Withdrawing Group (EWG).[4] It acidifies the
-protons (relative to the nitrile). A base can deprotonate the position to the nitrile.[4] While the nitrile stabilizes this charge, the high stability of the sulfinate anion ( ) as a leaving group allows the elimination to proceed, releasing toxic acrylonitrile. -
Data Point: While generally stable at room temperature, 3-sulfonylpropanenitriles can degrade in refluxing alkoxide solutions or in the presence of strong bases like DBU.
-
Comparative Data Summary
| Parameter | Sulfide Variant | Sulfone Variant | Verdict |
| Metabolic Stability ( | Low (< 30 min in microsomes) | High (> 120 min) | Sulfone Wins |
| Shelf-Life (Air/RT) | Moderate (Slow auto-oxidation) | Excellent (Indefinite) | Sulfone Wins |
| Base Stability (pH > 10) | High | Moderate (Risk of Elimination) | Sulfide Wins |
| Synthetic Versatility | High (Nucleophilic S) | High (Electrophilic | Context Dependent |
| Solubility (LogP) | Higher LogP (More Lipophilic) | Lower LogP (More Polar) | Sulfone (for polarity) |
Experimental Protocols: Validating Stability
To empirically verify the stability profile of your specific propanenitrile derivative, perform the following "Stress Test" workflow.
Oxidative Stress Test (H2O2 Challenge)
This protocol quantifies the susceptibility of the sulfide to oxidation.
-
Preparation: Dissolve the test compound (0.1 mmol) in Acetonitrile:Water (1:1, 1 mL).
-
Initiation: Add 5 equivalents of 30%
. -
Monitoring: Incubate at 25°C. Analyze by LC-MS at
. -
Endpoint:
Base-Mediated Retro-Michael Challenge
This protocol tests the integrity of the carbon backbone against elimination.
-
Preparation: Dissolve compound (0.1 mmol) in
(for NMR monitoring) or Methanol (for HPLC). -
Stress Condition: Add 2 equivalents of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Thermal Stress: Heat to 60°C.
-
Monitoring:
-
Check for the appearance of vinyl signals (Acrylonitrile signature:
5.6–6.2 ppm) in NMR. -
Check for loss of parent mass in LC-MS.
-
Note: If using a UV detector, acrylonitrile has low absorbance; rely on the disappearance of the parent peak.
-
Experimental Workflow Diagram
Figure 2: Parallel stress-testing workflow for defining linker stability profiles.
References
-
MDPI. (2020). Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction. Available at: [Link]
-
National Institutes of Health (NIH). Organosulfur Materials with High Photo- and Photo-Oxidation Stability. Available at: [Link]
-
Organic Chemistry Portal. Sulfone Synthesis by Oxidation. Available at: [Link]
-
PubChem. 3-(Phenylthio)propanenitrile Compound Summary. Available at: [Link][8]
-
Royal Society of Chemistry. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? Available at: [Link][2][6][7][9][10]
Sources
- 1. Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process [organic-chemistry.org]
- 2. Kinetics of Photoinitiated Thiol–Michael Addition Reactions IADR Abstract Archives [iadr.abstractarchives.com]
- 3. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Sulfone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 3-(Phenylthio)propanenitrile | C9H9NS | CID 220031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
3-(Phenylthio)propanenitrile proper disposal procedures
This guide outlines the safe handling and disposal procedures for 3-(Phenylthio)propanenitrile (CAS: 2012-28-4). It is designed for researchers and lab managers requiring immediate, actionable safety protocols.
Part 1: Executive Summary & Chemical Identity
3-(Phenylthio)propanenitrile is a bifunctional organic compound containing a nitrile group (-CN) and a thioether linkage (-S-) . This dual functionality dictates its specific disposal requirements: strict segregation from acids (to prevent hydrogen cyanide generation) and oxidizers (to prevent exothermic sulfur oxidation).
| Property | Data |
| Chemical Name | 3-(Phenylthio)propanenitrile |
| CAS Number | 2012-28-4 |
| Molecular Formula | C₉H₉NS |
| Molecular Weight | 163.24 g/mol |
| Physical State | Viscous Liquid or Low-Melting Solid (Temperature dependent) |
| Key Hazards | Acute Toxicity (Oral/Dermal), Irritant, Releases HCN w/ Acid |
Part 2: Critical Risk Assessment
Before handling waste, you must understand the "Why" behind the protocols to ensure a self-validating safety system.
The Acid-Nitrile Hazard (Cyanide Generation)
The nitrile moiety (
-
Rule: Never add this waste to a container that previously held acids (e.g., HCl, H₂SO₄) without verifying pH > 8.
The Thioether-Oxidizer Hazard
The sulfur atom in the thioether linkage is electron-rich and reacts exothermically with strong oxidizers (e.g., Nitric Acid, Bleach, Peroxides).
-
Rule: Segregate from oxidative waste streams to prevent fire or uncontrolled heating.
Part 3: Waste Segregation & Disposal Protocol
Step 1: Waste Stream Classification
Classify 3-(Phenylthio)propanenitrile as Hazardous Organic Waste .
-
EPA Waste Codes (US): While not P-listed by specific name, it should be treated as D003 (Reactive - Cyanide) if the waste stream pH is capable of generating toxic gases, or generally as a toxic organic liquid.
-
Disposal Method: High-temperature incineration (Fuel Blending).
Step 2: Container Selection
-
Material: High-Density Polyethylene (HDPE) or Glass (Amber preferred).
-
Venting: Use a vented cap if there is any risk of slow hydrolysis or off-gassing, though standard closed caps are acceptable for pure material.
Step 3: Incompatibility Matrix
Consult this table before adding other chemicals to the waste container.
| Chemical Class | Compatibility | Result of Mixing |
| Strong Acids (HCl, H₂SO₄) | INCOMPATIBLE | FATAL: Releases HCN gas. |
| Strong Oxidizers (HNO₃, H₂O₂) | INCOMPATIBLE | DANGER: Exothermic reaction, fire, SOx fumes. |
| Strong Bases (NaOH) | Compatible (Conditional) | Safe, but may hydrolyze nitrile to carboxylate over time. |
| Halogenated Solvents (DCM) | Compatible | Safe for storage, but may increase disposal cost. |
| Non-Halogenated Solvents | COMPATIBLE | Ideal matrix (Acetone, Methanol, Ethanol). |
Part 4: Visualized Workflows
Workflow A: Waste Segregation Decision Tree
This logic ensures the material never enters an unsafe stream.
Figure 1: Decision logic for segregating nitrile/thioether waste streams.
Workflow B: Spill Response Protocol
Critical Note: Do not use standard bleach (hypochlorite) immediately on a large bulk spill of this specific compound due to the sulfur oxidation risk. Absorb first.
Figure 2: Operational workflow for spill containment and cleanup.[1]
Part 5: Detailed Experimental Protocol
Protocol 1: Safe Transfer to Satellite Accumulation Area (SAA)
Objective: Move waste from the benchtop to the SAA without exposure or cross-contamination.
-
Preparation:
-
Don double gloves: Disposable Nitrile (inner) and Silver Shield/Laminate (outer) . Nitriles can penetrate standard rubber gloves.
-
Ensure the waste container is labeled "Hazardous Waste" with the full chemical name written out (no abbreviations).
-
-
pH Verification (The Safety Stop):
-
Why: To ensure the receiving container is not acidic.
-
Dip a pH strip into the receiving waste container.
-
Requirement: pH must be ≥ 7. If pH < 7, do not add the nitrile. Use a separate, neutral container.
-
-
Transfer:
-
Use a funnel with a splash guard.
-
Pour slowly to avoid splashing.
-
Wipe the funnel with a solvent-dampened wipe (Acetone) and place the wipe in the solid hazardous waste.
-
-
Closure:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12581, Benzenepropanenitrile (Structural Analog). Retrieved from [Link]
-
Princeton University EHS (2024). Laboratory Waste Disposal Procedures: Organic Nitriles. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Reactive Waste (D003). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
